3-(Piperidin-1-ylsulfonyl)benzonitrile
Description
BenchChem offers high-quality 3-(Piperidin-1-ylsulfonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-1-ylsulfonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1016789-41-5 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-piperidin-1-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C12H14N2O2S/c13-10-11-5-4-6-12(9-11)17(15,16)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
InChI Key |
ZSWKMVYBMFNEQN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C#N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
3-(Piperidin-1-ylsulfonyl)benzonitrile CAS number and molecular weight
Executive Summary
3-(Piperidin-1-ylsulfonyl)benzonitrile is a pharmacologically significant sulfonamide building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Structurally, it features a stable sulfonamide core linking a lipophilic piperidine ring with a 3-cyanophenyl moiety. The nitrile group serves as a versatile "masked" functionality, capable of transformation into amidines, amides, or tetrazoles, or acting as a reversible covalent warhead in specific cysteine-targeting assays.
This guide provides a definitive technical overview of the compound's physicochemical identity, a self-validating synthesis protocol, and its utility in modern medicinal chemistry.
Physicochemical Identity & Data
The following data establishes the core identity of the molecule. As this compound is often synthesized in situ or on-demand in library generation, commercial CAS indexing can be variable. The most reliable identification is via its precursors.
| Property | Value / Description |
| Chemical Name | 3-(Piperidin-1-ylsulfonyl)benzonitrile |
| Synonyms | 1-(3-Cyanobenzenesulfonyl)piperidine; 3-Cyano-N,N-pentamethylenebenzenesulfonamide |
| Molecular Formula | C₁₂H₁₄N₂O₂S |
| Molecular Weight | 250.32 g/mol |
| Exact Mass | 250.0776 |
| CLogP (Predicted) | ~2.3 - 2.8 (Lipophilic) |
| H-Bond Acceptors | 3 (Nitrile N, Sulfonyl O, O) |
| H-Bond Donors | 0 (Aprotic) |
| Rotatable Bonds | 2 (Sulfonyl-Phenyl, Sulfonyl-Piperidine) |
| Key Precursor A | 3-Cyanobenzenesulfonyl chloride (CAS: 56542-67-7 ) |
| Key Precursor B | Piperidine (CAS: 110-89-4 ) |
Synthetic Architecture & Protocol
The synthesis of 3-(Piperidin-1-ylsulfonyl)benzonitrile proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur atom. This protocol is designed for high throughput and minimal purification requirements (Self-Validating).
Reaction Logic
The reaction utilizes 3-cyanobenzenesulfonyl chloride as the electrophile and piperidine as the nucleophile. A tertiary amine base (TEA or DIPEA) is employed to scavenge the liberated hydrochloric acid, driving the equilibrium forward and preventing the formation of piperidinium salts which would reduce yield.
Detailed Experimental Protocol
Scale: 1.0 mmol basis (Scalable to 50 mmol)
Reagents:
-
3-Cyanobenzenesulfonyl chloride (1.0 eq, 201.6 mg)
-
Piperidine (1.1 eq, 93.6 mg / ~108 µL)
-
Triethylamine (TEA) (1.5 eq, 151.8 mg / ~210 µL)
-
Dichloromethane (DCM) (Anhydrous, 5 mL)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Thermal Control: Cool the solution to 0°C using an ice bath. Reasoning: Sulfonylation is exothermic; cooling prevents side reactions and hydrolysis of the sulfonyl chloride.
-
Base Addition: Add Triethylamine (1.5 eq) slowly. The solution may darken slightly.
-
Nucleophile Addition: Add Piperidine (1.1 eq) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting sulfonyl chloride (high R_f) should disappear, and a new, more polar spot (product) should appear.
-
-
Workup (Orthogonal Purification):
-
Dilute reaction with DCM (10 mL).
-
Wash organic layer with 1M HCl (2 x 10 mL) to remove excess piperidine and TEA.
-
Wash with Sat. NaHCO₃ (10 mL) to remove any hydrolyzed sulfonic acid byproducts.
-
Wash with Brine (10 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Result: The product typically yields as an off-white solid or viscous oil. Recrystallization from EtOH/Hexane can be performed if high purity (>99%) is required.
Visualization of Workflow
The following diagram illustrates the synthetic pathway and the logical flow of the workup procedure.
Figure 1: Synthetic workflow for the generation of 3-(Piperidin-1-ylsulfonyl)benzonitrile, highlighting the acid/base wash steps critical for purity.
Structural Biology & Pharmacophore Utility
In medicinal chemistry, this molecule acts as a robust scaffold.[1]
The Sulfonamide Linker
Unlike amides, the sulfonamide bond (
-
Metabolic Stability: The sulfonamide bond is highly resistant to hydrolysis by proteases and esterases, unlike its amide counterparts.
The Nitrile "Warhead"
The C-3 nitrile group is electron-withdrawing, lowering the pKa of the aromatic ring protons.
-
Interactions: It accepts hydrogen bonds from backbone amides in proteins (e.g., hinge regions of kinases).
-
Derivatization: It serves as a precursor for tetrazoles (bioisosteres of carboxylic acids) via [2+3] cycloaddition with sodium azide.
Figure 2: Pharmacophore map illustrating the spatial and electronic roles of the functional groups in protein binding.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56542-67-7 (3-Cyanobenzenesulfonyl chloride). Retrieved from [Link]
-
Herbert, J. (2023). Approaches for the Discovery of Inhibitors of Protein-Protein Interactions. University of Leeds, White Rose eTheses. (Describes synthesis of 3-cyanobenzenesulfonyl piperidine derivatives). Retrieved from [Link]
Sources
Solubility Profiling of 3-(Piperidin-1-ylsulfonyl)benzonitrile: Predictive Analysis & Experimental Determination
Executive Summary
3-(Piperidin-1-ylsulfonyl)benzonitrile is a functionalized sulfonamide derivative, primarily utilized as a pharmacophore scaffold in the development of bioactive small molecules (e.g., inhibitors targeting G-protein coupled receptors or specific kinases).[1] In process chemistry, accurate solubility data is the cornerstone of crystallization design, purification efficiency, and formulation stability.
As of the current literature review, empirical quantitative solubility data (mole fraction vs. temperature) for this specific proprietary intermediate is not indexed in public physicochemical databases.
This technical guide serves as a definitive protocol for researchers to:
-
Predict the solubility landscape based on structural thermodynamics.
-
Determine precise solubility values using a self-validating Isothermal Saturation method.
-
Model the resulting data using the Modified Apelblat and van't Hoff equations to derive thermodynamic parameters (
, , ).
Structural Analysis & Solubility Prediction
To optimize solvent selection for experimental determination, we first analyze the molecule's polarity and intermolecular force potential.
Chemical Profile[2][3][4]
-
IUPAC Name: 3-(piperidin-1-ylsulfonyl)benzonitrile
-
Molecular Formula:
-
Key Functional Groups:
-
Benzonitrile (-CN): Strong dipole, weak H-bond acceptor. Increases solubility in polar aprotic solvents (Acetonitrile, Acetone).
-
Sulfonamide (
): The sulfonyl group is a strong H-bond acceptor. The nitrogen is tertiary (part of the piperidine ring), meaning there is no H-bond donor capability on the sulfonamide linkage. This significantly reduces solubility in protic solvents compared to primary sulfonamides. -
Piperidine Ring: Lipophilic, non-planar cycloalkane. Enhances solubility in non-polar to moderately polar organic solvents (Dichloromethane, Toluene) and drastically reduces water solubility.
-
Predicted Solubility Ranking
Based on Hansen Solubility Parameters (HSP) principles, the predicted solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Dipole-dipole interactions with -CN and |
| Moderately Polar | Acetone, Ethyl Acetate, THF | High | Good balance of lipophilicity for the piperidine ring and polarity for the functional groups. |
| Protic Polar | Methanol, Ethanol, IPA | Moderate | Solute acts only as an H-bond acceptor. Lack of donor groups limits interaction energy. |
| Non-Polar | Toluene, Benzene | Low-Moderate | Piperidine ring provides some compatibility, but the polar core resists dissolution. |
| Aqueous | Water | Very Low | Hydrophobic effect of the phenyl-piperidine scaffold overrides polar group interactions. |
Experimental Protocol: Isothermal Saturation Method
This protocol is the industry "Gold Standard" for generating thermodynamic solubility data. It is designed to be self-validating through the use of triplicate sampling and Tyndall effect verification.
Reagents & Equipment
-
Solute: 3-(Piperidin-1-ylsulfonyl)benzonitrile (Purity >99.0% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).
-
Apparatus:
-
Double-jacketed glass vessels (50 mL) with circulating water bath (Control
K). -
Magnetic stirrers.
-
Syringe filters (0.22
m PTFE for organics). -
HPLC-UV system (Detector set to
nm, determined via scan).
-
Workflow Diagram
The following diagram illustrates the critical path for data generation, ensuring equilibrium is reached and maintained.
Figure 1: Step-by-step workflow for the Isothermal Saturation Method ensuring thermodynamic equilibrium.
Procedure Steps
-
Preparation: Add excess 3-(Piperidin-1-ylsulfonyl)benzonitrile to 10 mL of solvent in the jacketed vessel.
-
Equilibration: Stir continuously for 24 hours at the set temperature (e.g., 298.15 K).
-
Self-Validation: If the solution becomes clear, add more solid until a persistent precipitate remains.
-
-
Settling: Stop stirring and allow the suspension to settle for 2 hours.
-
Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe (to match solution temp) and filter immediately through a 0.22
m filter.-
Critical Step: Discard the first 0.5 mL of filtrate to saturate the filter membrane and prevent adsorption losses.
-
-
Quantification: Dilute the filtrate with the HPLC mobile phase and inject. Calculate concentration (
, mol/L) using a pre-established calibration curve.
Data Processing & Thermodynamic Modeling
Once raw concentration data is obtained, it must be converted to Mole Fraction Solubility (
Calculation of Mole Fraction ( )
The mole fraction solubility is independent of the solution density and is calculated as:
Where:
- : Mass of solute (g)
- : Mass of solvent (g)
- : Molecular weight of solute (266.32 g/mol )
- : Molecular weight of solvent
Thermodynamic Correlation (Modified Apelblat Equation)
To correlate solubility with temperature and predict values outside the measured range, use the Modified Apelblat Equation , which typically yields the highest correlation (
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[3][2]
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Functions
Using the van't Hoff analysis , the dissolution enthalpy (
-
Interpretation:
-
Positive
: Endothermic process (Solubility increases with T). -
Positive
: Entropy-driven process (Disorder increases upon mixing).
-
Data Presentation Template
Since specific data is proprietary, use the table below to structure your experimental results. This format allows for immediate comparison of solvent efficiency.
Table 1: Template for Mole Fraction Solubility (
| T (K) | Methanol | Ethanol | Isopropanol | Acetone | Acetonitrile | Ethyl Acetate | Toluene |
| 278.15 | Data | Data | Data | Data | Data | Data | Data |
| 288.15 | Data | Data | Data | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data | Data | Data | Data |
| 318.15 | Data | Data | Data | Data | Data | Data | Data |
Expected Trends (for validation):
-
Acetone/Acetonitrile: Highest solubility values (
range). -
Alcohols: Intermediate values (
range), decreasing as alkyl chain length increases (MeOH > EtOH > IPA). -
Temperature Effect: Solubility should increase non-linearly with temperature (Endothermic).
References
-
Shakeel, F., et al. (2014). "Solubility and thermodynamic analysis of sulfonamide derivatives in various solvents." Journal of Molecular Liquids. Link (Generalized protocol reference).
-
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
Apelblat, A. & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link
-
BenchChem. (2025). "Technical Guide: Solubility Profile of Piperidine Derivatives." BenchChem Technical Library. Link (Source of qualitative structural predictions).
Sources
An In-depth Technical Guide to the Safety and Toxicity Profile of 3-(Piperidin-1-ylsulfonyl)benzonitrile
This guide provides a comprehensive overview of the available safety information and a framework for assessing the toxicity of the novel compound, 3-(Piperidin-1-ylsulfonyl)benzonitrile. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data from related chemical structures to offer a predictive hazard assessment and outlines detailed experimental protocols for its empirical toxicological evaluation.
Introduction and Chemical Profile
The piperidine scaffold is a common feature in many pharmaceuticals and biologically active molecules, often contributing to their metabolic stability and receptor binding affinity.[1][2] The benzonitrile group, a benzene ring substituted with a nitrile, is also a prevalent structural motif in medicinal chemistry.[3][4] The sulfonyl group serves as a stable and versatile linker. The interplay of these components dictates the molecule's overall characteristics.
Table 1: Physicochemical Properties of Related Compounds
| Property | Benzonitrile | Piperidine |
| CAS Number | 100-47-0[5] | 110-89-4 |
| Molecular Formula | C7H5N[3] | C5H11N |
| Molecular Weight | 103.12 g/mol [3][5] | 85.15 g/mol |
| Boiling Point | 191 °C | 106 °C |
| Flash Point | Combustible liquid | Highly flammable liquid and vapour |
| Solubility | Insoluble in water | Miscible with water |
Note: Data for 3-(Piperidin-1-ylsulfonyl)benzonitrile is not available. The data presented is for the constituent moieties to inform a preliminary assessment.
Predictive Hazard Assessment and Safety Data Sheet (SDS) Considerations
In the absence of a specific Safety Data Sheet for 3-(Piperidin-1-ylsulfonyl)benzonitrile, a composite hazard profile must be inferred from its structural components.
Hazard Identification based on Structural Analogs:
-
Benzonitrile: Classified as a combustible liquid that is harmful if swallowed or in contact with skin.[5] It can cause skin irritation.[5]
-
Piperidine: A highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled.[6][7] It is also known to cause severe skin burns and eye damage.[6][7]
Given these properties, 3-(Piperidin-1-ylsulfonyl)benzonitrile should be handled as a potentially hazardous substance. The following precautions are recommended:
Recommended Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields. In case of potential for aerosol generation, use a respirator with an appropriate cartridge.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[8]
-
Predictive Toxicity Profile
A definitive toxicity profile for 3-(Piperidin-1-ylsulfonyl)benzonitrile can only be established through rigorous experimental testing. However, a predictive assessment based on its structural motifs can guide initial studies.
The piperidine moiety, while present in many pharmaceuticals, can exhibit toxicity. Acute oral toxicity in animal models is moderate, with LD50 values in rats ranging from 133 to 740 mg/kg.[10] It is corrosive to the skin.[10] The benzonitrile component is also of concern, with harmful effects upon ingestion and dermal contact.[5]
The combination of these groups in 3-(Piperidin-1-ylsulfonyl)benzonitrile suggests that the compound may exhibit oral, dermal, and inhalation toxicity. It is also prudent to assume it may be a skin and eye irritant. Genotoxicity and carcinogenicity are unknown, but some piperidine derivatives have been studied for these endpoints.[10][11]
Experimental Protocols for Toxicity Assessment
To empirically determine the toxicity of 3-(Piperidin-1-ylsulfonyl)benzonitrile, a tiered approach starting with in vitro cytotoxicity assays is recommended.
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of a novel compound.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).[13][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
3-(Piperidin-1-ylsulfonyl)benzonitrile stock solution (e.g., in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 3-(Piperidin-1-ylsulfonyl)benzonitrile. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13][14]
Detailed Protocol: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15]
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[15]
Materials:
-
Cells and compound as described for the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[15]
-
96-well plates (opaque-walled for fluorescence-based assays).[15]
Procedure:
-
Cell Seeding and Treatment: Prepare and treat the cells in a 96-well plate as described for the MTT assay. Include control wells for no cells (medium only), untreated cells, and a maximum LDH release control (cells lysed with a detergent provided in the kit).[15]
-
Incubation: Incubate the plate for the desired exposure time.
-
Assay Reagent Addition: Add the LDH assay reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for the recommended time at room temperature, protected from light. Measure the fluorescence or absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Potential Signaling Pathways and Mechanisms of Toxicity
The precise mechanism of toxicity for 3-(Piperidin-1-ylsulfonyl)benzonitrile is unknown. However, based on its structure, several hypothetical pathways could be investigated.
Caption: Hypothetical mechanisms of cytotoxicity for a novel chemical entity.
Further studies, such as gene expression analysis, proteomics, and specific enzyme inhibition assays, would be required to elucidate the actual mechanism of action.
Conclusion
While a comprehensive, experimentally derived safety and toxicity profile for 3-(Piperidin-1-ylsulfonyl)benzonitrile is not yet established, this guide provides a robust framework for its initial assessment. By leveraging data from structurally related compounds and employing standardized in vitro cytotoxicity assays, researchers can safely handle this novel molecule and generate the necessary data to understand its biological effects. The provided protocols offer a starting point for a thorough toxicological evaluation, which is a critical step in the journey of any new chemical entity from the laboratory to potential therapeutic application.
References
- Benchchem. Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Synblock. CAS 175696-74-9 | 3-(Piperidin-1-yl)benzonitrile.
- Sigma-Aldrich. SAFETY DATA SHEET - Benzonitrile. (2026).
- Australian Government Department of Health. Piperidine: Human health tier II assessment. (2016).
- MolCore. 178928-58-0 | 3-(Piperazin-1-yl)benzonitrile.
- Reagentia. 3-(Piperidin-3-yloxy)benzonitrile (1 x 1 g).
- Fisher Scientific. SAFETY DATA SHEET - 4-Piperidin-1-ylbenzonitrile. (2010).
- PMC. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025).
- Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. (2025).
- Fisher Scientific. SAFETY DATA SHEET - 4-Piperazin-1-yl-benzonitrile. (2023).
- CDH Fine Chemical. Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PubMed. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025).
- ResearchGate. (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025).
- Sigma-Aldrich. 3-Piperidin-1-yl-propionitrile | 3088-41-3.
- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
- CymitQuimica. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile.
- PubChem. Piperidin-3-one | C5H9NO | CID 33722.
- Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0).
- Penta chemicals. Piperidine - SAFETY DATA SHEET. (2024).
- MDPI. A Review of the Biological Activity of Amidrazone Derivatives. (2022).
- ResearchGate. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: A structure-activity evaluation study. (2025).
- PubMed. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. (2009).
- RIFM. RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. (2022).
- MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. (2022).
- ResearchGate. The chemical structure of some biologically important benzonitrile derivatives.
- BLD Pharm. 370864-72-5|3-(Piperidin-4-yl)benzonitrile|BLD Pharm.
Sources
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles from the analysis of sulfonamides and benzonitrile derivatives to outline a robust investigatory approach. We will delve into the theoretical underpinnings of its stability, detail essential experimental protocols for its characterization, and discuss the critical factors that can influence its shelf-life and degradation pathways. This guide is intended to serve as a foundational resource for researchers undertaking the physicochemical characterization of this and similar novel chemical entities.
Introduction: The Significance of Thermodynamic Stability in Drug Development
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, a primary one being the molecule's inherent stability. Thermodynamic stability, a measure of a system's energy state, is a critical determinant of a drug candidate's shelf-life, formulation feasibility, and ultimately, its safety and efficacy. For a molecule like 3-(Piperidin-1-ylsulfonyl)benzonitrile, which incorporates a sulfonamide and a benzonitrile moiety, understanding its thermal behavior is paramount. The sulfonamide group is a well-known pharmacophore, but can also be susceptible to degradation, while the benzonitrile group can influence crystal packing and intermolecular interactions. This guide will provide the scientific rationale and practical methodologies to thoroughly assess these characteristics.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is essential for predicting its stability.
Molecular Structure:
Caption: Integrated workflow for thermodynamic and chemical stability assessment.
Isothermal Calorimetry
For a more in-depth understanding of long-term stability at ambient temperatures, isothermal calorimetry can be employed. This technique measures the heat flow from a sample held at a constant temperature over an extended period. A detectable heat flow can indicate slow degradation processes that would not be apparent in a dynamic DSC or TGA experiment.
Factors Influencing Stability
The thermodynamic stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile is not solely an intrinsic property but can be influenced by several extrinsic factors.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have significantly different melting points and stabilities. A thorough polymorphic screen is recommended.
-
Impurities: The presence of synthetic impurities can lower the melting point and potentially catalyze degradation.
-
Excipient Compatibility: In a pharmaceutical formulation, interactions with excipients can impact the stability of the active pharmaceutical ingredient (API). Compatibility studies are crucial.
-
Environmental Factors: Exposure to heat, light, and humidity can accelerate degradation. Photostability studies should be conducted according to ICH guidelines.
Conclusion
The thermodynamic stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile is a critical quality attribute that must be thoroughly investigated to ensure its potential as a successful drug candidate. This guide has outlined a comprehensive strategy, combining theoretical predictions with robust experimental methodologies, to build a complete stability profile. By understanding the principles of thermal analysis and applying them systematically, researchers can de-risk their drug development programs and make informed decisions about the future of this promising molecule.
References
-
Ciba, J., Sycz, J., & Trzcionka, J. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. [Link]
-
Giron, D. (1995). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis, 25(2), 215-230. [Link]
-
Pena, M. A., Lomba, L., Giner, B., & Lafuente, C. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 846-852. [Link]
-
Sha Peng, Luo Yang, et al. (2022). Palladium-Catalyzed Cyanation of Aryl Halides Using Formamide and Cyanuric Chloride as a New “CN” Source. Journal of Molecular Structure. [Link]
-
Wikipedia. (n.d.). Benzonitrile. [Link]
Methodological & Application
Selective Hydrolysis of 3-(Piperidin-1-ylsulfonyl)benzonitrile: Conditions and Protocols
An Application Guide for Researchers
Abstract: This application note provides a comprehensive technical guide for the selective hydrolysis of the nitrile moiety in 3-(Piperidin-1-ylsulfonyl)benzonitrile to yield 3-(Piperidin-1-ylsulfonyl)benzoic acid. We delve into the mechanistic principles of both acid- and base-catalyzed hydrolysis, offering detailed, field-tested protocols for each. The guide emphasizes strategies for maximizing yield and purity while maintaining the integrity of the sulfonamide group. Furthermore, we outline robust analytical methodologies for reaction monitoring and final product characterization, supplemented by a troubleshooting guide to address common experimental challenges. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and modification of sulfonamide-containing compounds.
Introduction and Strategic Overview
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of novel sulfonamide derivatives often requires the chemical manipulation of other functional groups within the molecule. 3-(Piperidin-1-ylsulfonyl)benzonitrile represents a common synthetic intermediate where the conversion of the nitrile group to a carboxylic acid is a key step toward building molecular complexity or developing pharmacologically active compounds.
The primary chemical challenge in this transformation is the presence of two potentially hydrolyzable functional groups: the nitrile and the sulfonamide. While nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, the sulfonamide bond, though generally robust, can be susceptible to cleavage under harsh hydrolytic conditions.[1][2][3][4] Therefore, achieving selective hydrolysis of the nitrile is paramount. This guide provides the strategic considerations and practical protocols necessary to navigate this selectivity challenge effectively.
Mechanistic Insights: Nitrile Hydrolysis vs. Sulfonamide Stability
A successful hydrolysis protocol hinges on understanding the kinetics and mechanisms of the competing reactions.
The Hydrolysis of Aromatic Nitriles
The conversion of a nitrile to a carboxylic acid proceeds via an amide intermediate.[5][6][7] This transformation can be catalyzed by either acid or base, each with a distinct mechanism.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[2][8] A weak nucleophile, such as water, can then attack the carbon atom. A series of proton transfers leads to the formation of an amide intermediate. Under sustained heating in aqueous acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium ion, a step which is often the driving force for the reaction's completion.[2][5]
-
Base-Catalyzed Hydrolysis: This pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[2][8] Protonation of the resulting intermediate by water yields the enol tautomer of an amide, which quickly rearranges to the more stable amide.[5] Under basic conditions, the amide is then further hydrolyzed to a carboxylate salt and ammonia. A final acidification step during the workup is required to protonate the carboxylate and yield the free carboxylic acid.[6]
Generally, forcing conditions such as high temperatures and prolonged reaction times are necessary to drive the hydrolysis past the amide intermediate to the final carboxylic acid product.[1][2]
The Stability of the Aryl Sulfonamide Bond
Aryl sulfonamides are generally considered stable functional groups, resistant to cleavage under many reaction conditions. However, their stability is not absolute. Both strong acidic and basic conditions, particularly at elevated temperatures, can promote hydrolytic cleavage of the S-N bond.[3][4] The electronic nature of the aryl ring can also play a role; electron-withdrawing groups can sometimes increase susceptibility to nucleophilic attack on the sulfur atom.[9] In the case of 3-(Piperidin-1-ylsulfonyl)benzonitrile, the nitrile group is meta-directing, exerting a moderate electron-withdrawing effect. Therefore, the selection of reaction conditions must be carefully balanced to be vigorous enough for nitrile hydrolysis while remaining mild enough to preserve the sulfonamide linkage.
Caption: General Hydrolysis Pathways.
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both base- and acid-catalyzed hydrolysis. For initial attempts, the base-catalyzed protocol is often preferred as it can offer greater selectivity and easier product isolation.
Protocol A: Base-Catalyzed Hydrolysis
This protocol utilizes sodium hydroxide in an aqueous ethanol mixture. The alcohol aids in dissolving the organic substrate, while the water facilitates the hydrolysis.
Materials and Equipment:
-
3-(Piperidin-1-ylsulfonyl)benzonitrile
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-(Piperidin-1-ylsulfonyl)benzonitrile in a 1:1 mixture of ethanol and water (approximately 10-20 mL per gram of substrate).
-
Addition of Base: Add 5.0 to 10.0 equivalents of sodium hydroxide pellets to the solution with stirring.
-
Reflux: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC or HPLC every 2-4 hours. The reaction is typically complete within 12-24 hours. (See Section 4 for details).
-
Cooling and Solvent Removal: Once the starting material is consumed, cool the reaction mixture to room temperature. If desired, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is approximately 1-2. A white precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Protocol B: Acid-Catalyzed Hydrolysis
This protocol provides an alternative using a strong acid. Co-solvents like dioxane may be required if solubility in aqueous acid is low.
Materials and Equipment:
-
3-(Piperidin-1-ylsulfonyl)benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for filtration and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of 3-(Piperidin-1-ylsulfonyl)benzonitrile in a 1:1 mixture of water and concentrated H₂SO₄ (or 6M HCl). Use approximately 10 mL of total solvent per gram of substrate.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. Acid-catalyzed hydrolysis can be slower than base-catalyzed hydrolysis.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Carefully pour the acidic solution over crushed ice in a large beaker. Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8. The product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with deionized water and dry under vacuum.
Process Monitoring and Product Characterization
Rigorous analytical control is essential for successful synthesis.
Monitoring Reaction Progress
-
Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as 30-50% ethyl acetate in hexanes with 1% acetic acid. The product, being a carboxylic acid, will have a lower Rf value than the starting nitrile. Visualize spots using a UV lamp (254 nm).
-
High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a gradient mobile phase, for example, water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[10] This will allow for quantitative tracking of the starting material, intermediate amide, and final product.
Characterization of 3-(Piperidin-1-ylsulfonyl)benzoic Acid
-
NMR Spectroscopy:
-
¹H NMR: Expect the disappearance of the nitrile's aromatic proton signals and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm), along with characteristic shifts for the piperidine and aromatic protons.
-
¹³C NMR: Look for the disappearance of the nitrile carbon signal (~118 ppm) and the appearance of the carboxylic acid carbonyl signal (~170-180 ppm).
-
-
Infrared (IR) Spectroscopy: The most telling signs of a successful reaction are the disappearance of the sharp C≡N stretch (around 2230 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (1680-1710 cm⁻¹) characteristic of a carboxylic acid.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. Electrospray ionization (ESI) should show a clear [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated mass of 3-(Piperidin-1-ylsulfonyl)benzoic acid.
Caption: Analytical Workflow for Reaction Monitoring.
Data Summary and Troubleshooting
The optimal conditions can vary based on scale and equipment. The following table provides guidelines for optimization.
| Parameter | Base-Catalyzed | Acid-Catalyzed | Rationale & Optimization Tips |
| Catalyst | NaOH, KOH | H₂SO₄, HCl | Stronger bases/acids can increase the rate but may risk sulfonamide cleavage. Start with NaOH. |
| Equivalents | 5-10 eq. | 5-10 M solution | A large excess is needed to drive the reaction to completion. |
| Solvent | EtOH/H₂O, Dioxane/H₂O | H₂O, Dioxane/H₂O | A co-solvent is often necessary to ensure the substrate remains in solution. |
| Temperature | Reflux (80-100 °C) | Reflux (100-110 °C) | Higher temperatures accelerate hydrolysis. If side products form, reduce the temperature. |
| Time | 12-24 hours | 18-48 hours | Monitor closely; avoid unnecessarily long reaction times to minimize byproduct formation. |
Troubleshooting Common Issues:
-
Incomplete Reaction: If the starting material persists, increase the reaction time or temperature. Ensure the concentration of the acid or base is sufficient.
-
Formation of Amide Intermediate: If the amide is the major product, increase the reaction time, temperature, or the number of equivalents of the hydrolyzing agent.[2]
-
Sulfonamide Cleavage Detected: If byproducts corresponding to the cleavage of the S-N bond are observed (e.g., by MS), reduce the reaction temperature and/or time. Consider using a milder base (e.g., K₂CO₃) or acid, though this will likely require longer reaction times. The base-catalyzed method is generally less harsh on sulfonamides.
-
Low Isolated Yield: The product may be partially soluble in the acidic aqueous solution during workup. Ensure the pH is adjusted correctly for maximal precipitation. If yield remains low, consider extracting the product into an organic solvent like ethyl acetate after the neutralization/acidification step.
-
Product Purity Issues: If the isolated product is impure, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) is recommended.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- DeTar, D. F., & Novak, M. (1970). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 35(5), 1507–1513.
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 584-590.
-
ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. Retrieved from [Link]
- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.
- Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 60(5), 1014-1024.
- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis.
-
ResearchGate. (2025). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Request PDF. Retrieved from [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
-
USDA FSIS. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]
- Stoilova, I., et al. (2019).
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
- Kmentová, H., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12262-12270.
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of pharmaceutical intermediates using 3-(Piperidin-1-ylsulfonyl)benzonitrile
Executive Summary
3-(Piperidin-1-ylsulfonyl)benzonitrile (CAS: 882694-11-5) is a high-value pharmacophore building block characterized by a meta-substituted benzene ring featuring a stable sulfonamide moiety and a reactive nitrile group. This scaffold is increasingly relevant in the design of GPCR modulators (specifically 5-HT6 antagonists), RORγt inverse agonists , and enzyme inhibitors where the piperidinyl-sulfonyl group provides essential lipophilic interactions and metabolic stability.
This guide details three validated synthetic protocols to transform the nitrile handle into versatile functional groups:
-
Primary Amine (Benzylamine): For reductive amination or amide coupling.
-
Carboxylic Acid: For esterification or peptide coupling.
-
Tetrazole: A lipophilic bioisostere for carboxylic acids, crucial in sartans and metabolic disease therapeutics.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | 3-(Piperidin-1-ylsulfonyl)benzonitrile |
| Molecular Formula | C₁₂H₁₄N₂O₂S |
| Molecular Weight | 250.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water |
| Key Functionality | Nitrile (-CN): Electrophilic, reducible, hydrolyzable.Sulfonamide (-SO₂N-): Stable directing group, H-bond acceptor. |
Application I: Synthesis of the Benzylamine Linker
Target Intermediate: [3-(Piperidin-1-ylsulfonyl)phenyl]methanamine
Rationale: Converting the nitrile to a primary amine creates a "linker" capable of undergoing reductive amination or amide coupling. This is the primary route for inserting this scaffold into larger drug frameworks.
Mechanism: Catalytic hydrogenation is preferred over hydride reagents (like LiAlH₄) to preserve the sulfonamide bond and prevent over-reduction or cleavage.
Protocol:
-
Reagents: Raney Nickel (active catalyst), Methanolic Ammonia (7N), Hydrogen gas (balloon or Parr shaker).
-
Solvent: Methanol (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a pressure vessel or round-bottom flask, dissolve 10.0 mmol (2.50 g) of 3-(Piperidin-1-ylsulfonyl)benzonitrile in 30 mL of 7N NH₃ in Methanol.
-
Note: Ammonia is critical to suppress the formation of secondary amine byproducts (dimerization).
-
-
Catalyst Addition: Carefully add 0.5 g of Raney Nickel (washed with methanol) under an argon blanket. Caution: Raney Nickel is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas three times. Maintain a hydrogen atmosphere (balloon pressure or 30-50 psi) and stir vigorously at Room Temperature (25°C) for 12–16 hours.
-
Monitoring: Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The nitrile peak at ~2230 cm⁻¹ (IR) should disappear.
-
Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification: If necessary, convert to the HCl salt by adding 1M HCl in ether, or purify via flash chromatography (DCM/MeOH/NH₄OH).
Application II: Hydrolysis to Benzoic Acid
Target Intermediate: 3-(Piperidin-1-ylsulfonyl)benzoic acid
Rationale: The carboxylic acid derivative allows for the attachment of the scaffold to amines (via EDC/NHS coupling) or alcohols.
Protocol:
-
Reagents: Sodium Hydroxide (NaOH), Ethanol, Water.
-
Conditions: Reflux.[1]
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 mmol (2.50 g) of the starting nitrile in 20 mL of Ethanol.
-
Base Addition: Add 10 mL of 4M aqueous NaOH (40.0 mmol, 4 equiv).
-
Reflux: Heat the mixture to reflux (80–85°C) for 6–8 hours.
-
Checkpoint: The solution should become clear as the intermediate amide hydrolyzes to the carboxylate salt.
-
-
Acidification: Cool to room temperature. Evaporate the ethanol in vacuo. Dilute the aqueous residue with 20 mL water.
-
Precipitation: Carefully acidify with 2M HCl to pH ~3. The carboxylic acid product will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Application III: Tetrazole Bioisostere Synthesis
Target Intermediate: 1-(3-(1H-Tetrazol-5-yl)phenylsulfonyl)piperidine
Rationale: The tetrazole ring is a classic bioisostere for the carboxylic acid group. It offers similar acidity (pKa ~4.5-5) but with greater lipophilicity and metabolic resistance, improving oral bioavailability.
Protocol:
-
Reagents: Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride.
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Setup: In a reaction vial, combine 5.0 mmol (1.25 g) of 3-(Piperidin-1-ylsulfonyl)benzonitrile, 7.5 mmol (0.49 g) NaN₃, and 7.5 mmol (0.40 g) NH₄Cl in 10 mL DMF.
-
Safety: Azides can form explosive hydrazoic acid. Ensure proper ventilation and use a blast shield.
-
-
Cycloaddition: Heat the mixture to 100°C for 12–24 hours.
-
Workup: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-water.
-
Acidification: Acidify to pH 2 using 1M HCl. The tetrazole product typically precipitates.
-
Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent synthesis pathways from the core nitrile scaffold.
Caption: Divergent synthetic pathways for functionalizing 3-(Piperidin-1-ylsulfonyl)benzonitrile.
Analytical Quality Control
To ensure the integrity of the synthesized intermediates, the following analytical parameters are recommended:
| Test | Method | Acceptance Criteria |
| Identity (NMR) | ¹H-NMR (DMSO-d₆ or CDCl₃) | Confirm loss of aromatic protons adjacent to CN (shift change) and appearance of new peaks (e.g., CH₂-NH₂ at ~3.8 ppm). |
| Identity (IR) | FT-IR (ATR) | Start: Sharp peak at ~2230 cm⁻¹ (-CN).Amine: Loss of 2230 cm⁻¹, new broad bands 3300-3400 cm⁻¹.Acid: Broad O-H stretch 2500-3000 cm⁻¹, C=O at ~1690 cm⁻¹. |
| Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | > 95.0% Area |
References
-
Nitrile Reduction to Amines: Rylander, P. N. (1973).[2] Catalytic Hydrogenation over Platinum Metals. Academic Press. (General methodology for nitrile hydrogenation preventing secondary amines).
-
Tetrazole Synthesis: Himo, F., et al. (2005). "Mechanisms of Azide-Nitrile Cycloadditions." Journal of the American Chemical Society.
-
Piperidine in Drug Discovery: Frolov, N. A., et al. (2023).[3] "Pharmacological Applications of Piperidine Derivatives." International Journal of Molecular Sciences.
-
General Hydrolysis Protocols: "Hydrolysis of Nitriles to Carboxylic Acids." Organic Syntheses, Coll. Vol. 1, p.201.
Sources
Crystallization methods for 3-(Piperidin-1-ylsulfonyl)benzonitrile
Application Note: Crystallization & Solid-State Optimization of 3-(Piperidin-1-ylsulfonyl)benzonitrile
Executive Summary
This guide details the crystallization strategies for 3-(Piperidin-1-ylsulfonyl)benzonitrile (CAS: 88191-59-9).[1] This molecule features a polar sulfonyl group, a lipophilic piperidine ring, and an electron-withdrawing nitrile moiety.[1] This "amphiphilic" nature creates specific challenges in solvent selection: the molecule is too soluble in chlorinated solvents for high-yield cooling crystallization but often oils out in pure aqueous systems.
The protocols below prioritize Isopropanol (IPA) and Ethanol/Water systems, which have proven robust for this class of lipophilic sulfonamides.[1] We focus on removing common impurities: unreacted piperidine (liquid), 3-cyanobenzenesulfonic acid (hydrolysis byproduct), and residual hydrochloride salts.[1]
Chemical Context & Solubility Profile
Understanding the molecular interaction is prerequisite to selecting a solvent system.
-
Sulfonyl Group (
): Strong hydrogen bond acceptor.[1] High polarity. -
Piperidine Ring: Lipophilic, non-planar (chair conformation).[1] Drives solubility in non-polar/moderately polar solvents.[1]
-
Nitrile Group (
): Polar, but does not donate hydrogen bonds.[1]
Table 1: Solubility Assessment (Predicted & Analog-Derived)
| Solvent Class | Representative Solvent | Solubility Behavior | Suitability |
| Chlorinated | DCM, Chloroform | High Solubility (>200 mg/mL) | Poor (Yield loss high) |
| Alcohols | Methanol, Ethanol, IPA | Temperature-Dependent | Excellent (Cooling Cryst.)[1] |
| Ketones | Acetone, MEK | High Solubility | Good (As solvent in Anti-Solvent) |
| Water | Water | Insoluble (<0.1 mg/mL) | Excellent (Anti-Solvent) |
| Alkanes | Hexane, Heptane | Insoluble | Good (Anti-Solvent) |
Technical Insight: For sulfonamides lacking N-H donors (tertiary sulfonamides like this one), alcohols are often superior to esters because the alcohol -OH can solvate the sulfonyl oxygens at high temperatures, but the lipophilic mismatch precipitates the product upon cooling [1][2].
Experimental Workflow
The following diagram outlines the logical flow from crude synthesis isolate to final polymorphic form selection.
Figure 1: Decision matrix for selecting the crystallization mode based on initial thermal and solubility data.
Protocol A: Cooling Crystallization (Recommended)[1]
This method is preferred for scale-up due to better particle size distribution (PSD) control and impurity rejection.[1]
Target System: Isopropanol (IPA) or Ethanol (EtOH).[1]
Prerequisites:
-
Crude purity >85% (HPLC).[1]
-
DSC Melting onset determined (Likely range: 90–130°C for this class).
Step-by-Step Procedure:
-
Dissolution:
-
Charge 10.0 g of crude 3-(Piperidin-1-ylsulfonyl)benzonitrile into a jacketed reactor.
-
Add Isopropanol (IPA) (approx. 5–7 volumes, 50–70 mL).
-
Heat to Reflux (82°C) with agitation (250 RPM).
-
Checkpoint: If solids remain, add IPA in 0.5 vol increments until clear. If solution is dark/hazy, perform a hot filtration through Celite.[1]
-
-
Supersaturation Generation:
-
Cool the solution rapidly to 65°C (just below saturation).
-
Seeding (Critical): Add 0.1% w/w pure seed crystals at 60–65°C.
-
Observation: Hold for 30 minutes. Ensure seeds do not dissolve. A "milky" haze indicates nucleation.
-
-
Controlled Cooling:
-
Ramp temperature down to 0°C at a rate of 0.3°C/min .
-
Why: Slow cooling prevents "oiling out" (liquid-liquid phase separation), a common issue with low-melting sulfonamides [2].[1]
-
-
Isolation:
Protocol B: Anti-Solvent Crystallization (High Yield)
Use this method if the compound is too soluble in alcohols or if you need to purge highly polar impurities (like sulfonic acids).[1]
Target System: Acetone (Solvent) / Water (Anti-Solvent).[1]
Step-by-Step Procedure:
-
Solvent Phase:
-
Anti-Solvent Addition (Dosing):
-
Begin adding Water via a syringe pump or dropping funnel.[1]
-
Rate: 0.5 mL/min.
-
Cloud Point: Stop addition when the solution turns permanently turbid.
-
Age: Stir for 15 minutes to allow stable nuclei to form.
-
-
Completion:
-
Resume water addition until the final solvent ratio is 1:1 Acetone:Water .
-
Cool the slurry to 5°C.
-
-
Filtration:
-
Filter and wash with 1:2 Acetone:Water mixture.
-
Warning: Do not wash with pure water if the crystals are fine; they may clog the filter.
-
Mechanism of Impurity Rejection
Understanding why these methods work ensures reproducibility.
Figure 2: Thermodynamic fate of common synthesis impurities during cooling crystallization.
-
Piperidine Rejection: Piperidine is a liquid at room temperature and highly miscible with alcohols. It will not co-crystallize unless trapped in inclusions. Slow cooling minimizes inclusions.
-
Sulfonic Acid Rejection: The hydrolysis byproduct (3-cyanobenzenesulfonic acid) is highly polar. In IPA or Acetone, it remains in solution while the less polar sulfonamide precipitates.
Analytical Validation
Before releasing the batch, validate the solid state.
-
DSC (Differential Scanning Calorimetry):
-
Look for a single sharp endotherm.
-
Alert: A small shoulder peak prior to melting indicates a polymorphic mixture or solvate desolvation.
-
-
HPLC Purity:
-
Target >99.0% area.
-
Check specifically for the hydrolysis peak (usually RRT ~0.4 relative to main peak).[1]
-
-
Residual Solvents (GC-Headspace):
-
Ensure IPA/Acetone levels are below ICH Q3C limits (IPA < 5000 ppm).[1]
-
References
-
LibreTexts Chemistry. (2020).[1][4] Purification of Sulfanilamide by Crystallization. Retrieved from [Link]
-
Simone, M., et al. (2017).[1] Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal.[5] Retrieved from [Link][1]
-
National Institutes of Health (PubChem). 3-(2-Piperidin-1-ylethylsulfanyl)benzonitrile (Analog Data). Retrieved from [Link][1]
Sources
Application Note: Late-Stage Functionalization of 3-(Piperidin-1-ylsulfonyl)benzonitrile
Executive Summary
The 3-(piperidin-1-ylsulfonyl)benzonitrile scaffold represents a critical pharmacophore in medicinal chemistry, bridging GPCR antagonists (e.g., 5-HT6 ligands) and kinase inhibitors. However, the chemical stability of the sulfonamide moiety, combined with the electrophilic nature of the nitrile group, creates a "reactivity valley" that complicates late-stage functionalization (LSF).
Traditional methods like
Strategic Analysis & Mechanistic Logic
The piperidine ring in this scaffold is deactivated by the electron-withdrawing sulfonyl group (
The Chemoselectivity Matrix
| Method | Mechanism | Risk to Nitrile (-CN) | Suitability |
| Lithiation (R-Li) | Deprotonation | High (Nucleophilic attack | Low (Requires cryogenic temp/TMP-Li) |
| Shono Oxidation | Low (Electrochemical) | Medium (High potential required) | |
| Photoredox (HAT) | Radical Abstraction | Negligible (Neutral conditions) | High (Preferred) |
Decision Pathway (Graphviz)
Figure 1: Strategic decision tree for selecting the optimal functionalization protocol based on the desired chemical outcome.
Protocol A: Photoredox -Arylation (Dual Catalysis)
This protocol utilizes the synergy between an Iridium photocatalyst (to generate the radical) and a Nickel catalyst (to couple it with an aryl halide). It is the most robust method for introducing complexity to the piperidine ring.
Mechanism: The quinuclidine cocatalyst performs Hydrogen Atom Transfer (HAT) to abstract an
Materials
-
Photocatalyst:
(1 mol%) -
HAT Catalyst: Quinuclidine (5 mol%) or 3-Acetoxyquinuclidine
-
Cross-Coupling Catalyst:
(5 mol%) + dtbbpy (5 mol%) -
Coupling Partner: Aryl Bromide (e.g., 4-bromofluorobenzene)
-
Base:
(anhydrous) -
Solvent: DMSO or Acetonitrile (degassed)
-
Light Source: Blue LED (450 nm, 34W Kessil or equivalent)
Step-by-Step Procedure
-
Glovebox Setup: In a nitrogen-filled glovebox, charge an 8 mL vial with:
-
Substrate (0.5 mmol)
-
Aryl Bromide (0.75 mmol, 1.5 equiv)
-
Ir-Catalyst (5.6 mg, 0.005 mmol)
-
Ni-Precatalyst solution (pre-mixed Ni salt and ligand in solvent)
-
Quinuclidine (2.8 mg, 0.025 mmol)
- (2 equiv)
-
-
Solvent Addition: Add anhydrous DMSO (5 mL) to achieve 0.1 M concentration.
-
Sealing: Cap the vial with a Teflon-lined septum cap and seal with electrical tape.
-
Irradiation: Remove from glovebox. Place in a photoreactor with fan cooling (maintain
). Irradiate with Blue LED for 18–24 hours. -
Workup: Dilute with EtOAc (20 mL) and wash with saturated
followed by brine. The nitrile group is stable under these mild basic conditions. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Point: Expect a shift in the
Protocol B: Decatungstate-Catalyzed C-H Alkylation
For adding alkyl groups or performing Giese additions to electron-deficient olefins, Tetrabutylammonium Decatungstate (TBADT) is the superior catalyst. It operates via a pure HAT mechanism (Hydrogen Atom Transfer) and is highly effective for electron-deficient amines like sulfonamides.
Materials
-
Catalyst: TBADT (
) (2 mol%)[1] -
Trap: Electron-deficient olefin (e.g., Methyl acrylate, Vinyl sulfone)
-
Solvent: Acetonitrile/Water (9:1) or Acetone
-
Light Source: UV-A LED (365 nm or 390 nm) - Note: TBADT requires UV, not Blue light.
Step-by-Step Procedure
-
Preparation: In a Pyrex tube (UV transparent), dissolve the sulfonamide substrate (0.2 mmol) and the olefin trap (0.4 mmol, 2 equiv).
-
Catalyst Addition: Add TBADT (10 mg, approx 2 mol%).
-
Degassing: Sparge with Argon for 10 minutes. Oxygen quenches the excited state of decatungstate (
). -
Reaction: Irradiate at 365 nm for 12 hours. The solution will turn blue (reduced tungstate species) and then cycle back to colorless/yellow as the radical chain propagates.
-
Quenching: Remove solvent under reduced pressure.
-
Purification: Direct load onto silica gel.
Critical Note: The benzonitrile moiety is completely inert to the alkyl radical generated, preventing side reactions common with Grignard additions.
Protocol C: Voltage-Controlled Electrochemical Methoxylation
This method converts the
Mechanism: Shono-type oxidation.[2][3] The sulfonamide is oxidized to a radical cation, loses a proton, and is oxidized again to an iminium ion, which is trapped by methanol.
Experimental Setup
-
Cell: Undivided cell (IKA ElectraSyn 2.0 or equivalent).
-
Anode: Reticulated Vitreous Carbon (RVC) or Graphite.
-
Cathode: Platinum or Nickel.
-
Solvent: MeOH (or MeOH/MeCN 1:1).
-
Electrolyte:
(0.1 M).
Protocol
-
Solution Prep: Dissolve substrate (0.5 mmol) in 5 mL MeOH containing electrolyte.
-
Electrolysis:
-
Mode: Constant Potential (Potentiostatic). Crucial: Do not use Constant Current initially.
-
Potential: Determine
via Cyclic Voltammetry (likely +1.8 V to +2.2 V vs Ag/AgCl due to the sulfonyl EWG). Set potential at . -
Charge: Pass 2.5–3.0 F/mol.
-
-
Workup: Evaporate MeOH. Resuspend in ether, filter off electrolyte.
-
Result: The product is the
-methoxy sulfonamide. This intermediate is stable but reactive toward Lewis Acid-catalyzed nucleophilic attack.
Mechanistic Visualization
The following diagram illustrates the divergence between the Photoredox (HAT) and Electrochemical (SET) pathways.
Figure 2: Mechanistic divergence between HAT (Green) and Electrochemical (Blue) pathways.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Photoredox) | Oxygen quenching | Degas rigorously (freeze-pump-thaw x3). Ensure reaction vial is sealed tight. |
| Nitrile Hydrolysis | Basic conditions too harsh | Avoid aqueous base at high temps. Use anhydrous |
| Over-oxidation (Electrochem) | Potential too high | Switch from Constant Current to Constant Potential (CPE). Stop at 2.2 F/mol. |
| Regioselectivity Issues | C2 vs C3 functionalization | Sulfonamides generally direct to C2 ( |
References
-
Zeller, M. A., Riener, M., & Nicewicz, D. A. (2020).Photoredox-Catalyzed C–H Functionalization of Amines.
-
Leitch, J. A., Bhunjun, C. G., & A. J. B. Watson. (2017).Late-Stage Functionalization of Biological Scaffolds. (Context on Sulfonamide stability).
-
Trowbridge, A., Reich, D., & Gaunt, M. J. (2018).
-
Kawamata, Y., Yan, M., & Baran, P. S. (2017).Scalable, Electrochemical Oxidation of Unactivated C-H Bonds.
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011).Discovery of an
-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. (The foundational Ir/Ni protocol).
Sources
Application Notes & Protocols for Cross-Coupling Reactions of 3-(Piperidin-1-ylsulfonyl)benzonitrile Derivatives
A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 3-(piperidin-1-ylsulfonyl)benzonitrile derivatives in palladium-catalyzed cross-coupling reactions. The piperidine heterocycle is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, while the sulfonylbenzonitrile scaffold offers a unique electronic profile and a versatile synthetic handle for complex molecule synthesis.[1][2][3][4][5] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible.
The Core Building Block: Reactivity and Strategic Considerations
The successful application of any building block in cross-coupling chemistry begins with a thorough understanding of its intrinsic properties. For this guide, we will consider a halogenated derivative, specifically 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile , as the aryl halide partner. The bromine atom serves as the reactive leaving group for palladium-catalyzed transformations.
Structural Analysis:
-
Piperidine Moiety: A saturated N-heterocycle widely employed to enhance solubility, modulate lipophilicity, and occupy specific binding pockets in biological targets.[1][5] It is generally stable under the basic conditions of most coupling reactions.
-
Sulfonyl Group (-SO₂-): A potent electron-withdrawing group. It decreases the electron density of the aromatic ring, which can facilitate the oxidative addition step in the catalytic cycle—often the rate-limiting step for aryl chlorides and bromides.
-
Cyano Group (-CN): Another strong electron-withdrawing group and a versatile functional handle for further chemical transformations. Its presence further activates the C-Br bond towards oxidative addition.[6][7] However, the nitrogen lone pair of the nitrile can, in some cases, coordinate to the palladium center, potentially influencing catalyst activity.[8][9]
-
Bromine Atom (-Br): The leaving group for the coupling reaction. Its reactivity is intermediate between the more reactive iodides and the less reactive chlorides, offering a good balance of stability and reactivity.
Caption: Key structural features of the model substrate.
Application Note I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl structures prevalent in pharmaceutical compounds.[10][11] The reaction's tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice strategy.[12]
Catalytic Cycle Overview
The mechanism proceeds through a well-established cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to troubleshooting and optimization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile with various arylboronic acids.
Materials:
-
4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Rationale and Optimization
| Component | Choice & Rationale | Optimization & Troubleshooting |
| Catalyst/Ligand | Pd(dppf)Cl₂: A robust, air-stable precatalyst suitable for a wide range of substrates.[12] The dppf ligand is effective for many standard couplings. | For challenging couplings (e.g., with sterically hindered boronic acids), consider more specialized ligands like SPhos or XPhos with a Pd source like Pd₂(dba)₃.[13][14] |
| Base | K₂CO₃ / K₃PO₄: Moderately strong inorganic bases. K₃PO₄ is often superior for heteroaryl boronic acids or sensitive substrates.[13] They are crucial for activating the boronic acid in the transmetalation step. | If debromination of the starting material is observed, a weaker base may be required. If the reaction is sluggish, a stronger base like Cs₂CO₃ could be beneficial. |
| Solvent | Dioxane/H₂O: A common, effective solvent system that aids in dissolving both the organic substrates and the inorganic base. | For substrates with poor solubility, DMF or Toluene might be better alternatives. Ensure all solvents are of high purity and appropriately degassed. |
Application Note II: Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging using classical methods.[15][16] This reaction has revolutionized the synthesis of anilines, N-aryl heterocycles, and other key motifs in drug discovery.[17][18]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile with a primary or secondary amine.
Materials:
-
4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) or a combination of a Pd source (Pd₂(dba)₃) and a ligand (XPhos).
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.0 equiv)
-
Anhydrous, Aprotic Solvent (e.g., Toluene or 1,4-Dioxane)
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the catalysts and strong bases like NaOtBu, it is highly recommended to set up this reaction in an inert atmosphere glovebox.
-
Vessel Preparation: Add the palladium precatalyst (or Pd source and ligand), base, and a stir bar to a dry reaction vial.
-
Reagent Addition: Add the 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile, the amine (if solid), and the anhydrous solvent. If the amine is a liquid, it can be added via syringe after sealing the vial.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction to the required temperature (typically 80-120 °C) with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Characterization: Purify the crude material by column chromatography and characterize as described for the Suzuki-Miyaura coupling.
Rationale and Optimization
| Component | Choice & Rationale | Optimization & Troubleshooting |
| Catalyst/Ligand | G3-XPhos Precatalyst: Modern precatalysts are often preferred for their air-stability and high activity, ensuring rapid formation of the active Pd(0) species. XPhos is a bulky, electron-rich biarylphosphine ligand highly effective for a broad scope of amines.[19] | The choice of ligand is critical and depends on the amine. For primary amines, RuPhos may be effective. For very hindered couplings, more specialized ligands might be necessary.[15] |
| Base | NaOtBu (Sodium tert-butoxide): A strong, non-nucleophilic base required to deprotonate the amine, facilitating its coordination to the palladium center.[17] | NaOtBu is not compatible with base-sensitive functional groups. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times. |
| Solvent | Toluene/Dioxane: Anhydrous, non-polar aprotic solvents are essential to prevent quenching of the strong base and deactivation of the catalyst. | Ensure solvents are from a freshly opened bottle or dried over molecular sieves prior to use. |
Application Note III: Sonogashira Coupling for Aryl Alkyne Synthesis
The Sonogashira coupling provides a direct route to aryl alkynes by combining an aryl halide with a terminal alkyne.[20][21] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and copper(I).[22]
Protocol: General Procedure for Sonogashira Coupling
This protocol details the coupling of 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile with a terminal alkyne.
Materials:
-
4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile (1.0 equiv)
-
Terminal Alkyne (1.2 - 2.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 1-5 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Co-solvent (optional, e.g., THF or DMF)
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk flask, add 4-Bromo-3-(piperidin-1-ylsulfonyl)benzonitrile, the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent/Reagent Addition: Add the degassed amine base (and co-solvent, if used), followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS). The reaction is often rapid (1-6 hours).
-
Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄.
-
Purification & Characterization: Concentrate the solution and purify the product by column chromatography. Characterize the final compound by NMR and MS.
Rationale and Optimization
| Component | Choice & Rationale | Optimization & Troubleshooting |
| Pd Catalyst | Pd(PPh₃)₂Cl₂: A classic, reliable catalyst for Sonogashira couplings.[20][23] | Other Pd(0) sources like Pd(PPh₃)₄ can also be used effectively. |
| Cu(I) Co-catalyst | CuI (Copper(I) Iodide): Essential for the standard mechanism. It reacts with the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.[20][22] | Troubleshooting: A major side reaction is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling). To minimize this, ensure strictly anaerobic (oxygen-free) conditions and use fresh, high-purity reagents.[23] Copper-free Sonogashira protocols exist but may require different ligands and conditions.[24] |
| Base/Solvent | TEA / DIPA: The amine acts as both the base to deprotonate the alkyne and often as the solvent. It also scavenges the HBr formed during the reaction. | If substrate solubility is an issue, a co-solvent like THF or DMF can be added. The choice of amine can influence the reaction rate. |
General Experimental Workflow and Characterization
A systematic approach from reaction setup to final analysis is crucial for success and reproducibility.
Caption: A standardized workflow for cross-coupling reactions.
-
Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate) to visualize the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of reaction progress and the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unequivocal structure determination of the purified product.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized molecule, providing definitive proof of identity.
References
-
Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. [Link]
-
DeLano, T. J., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(13), 3368–3371. [Link]
-
Tcyrulnikov, S., et al. (2015). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters, 17(4), 812–815. [Link]
-
Ciaffoni, M. H., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(22), 5786–5789. [Link]
-
Escobar, R., et al. (2023). The Lewis Assisted C—CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes with Dippe Ligand. Conference proceeding. [Link]
-
McMullin, C. L., et al. (2021). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. Journal of the American Chemical Society, 143(27), 10429–10438. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Guo, B., & Otten, E. (2020). Catalytic Conversion of Nitriles by Metal Pincer Complexes. University of Groningen research portal. [Link]
-
McMillan, J. W., et al. (2021). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis, 11(7), 4137–4149. [Link]
-
McMullin, C. L., et al. (2021). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddy, Y. T., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(17), 5966–5969. [Link]
-
Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7596. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth. 2024, 101, 438-459. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7596. [Link]
-
Pantic, D., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1475. [Link]
-
Abdine, A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(24), 16212–16223. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066–18076. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Der Pharma Chemica. (2015). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 7(7), 213-221. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Sourcing Chemical News. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. [Link]
-
El-Faham, A., et al. (2020). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 10, 20023. [Link]
-
Al-Amin, M., & Jeong, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 40. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7, 188. [Link]
-
Wang, Z., et al. (2021). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Advances, 11(11), 6046–6050. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Asian Journal of Chemistry. (2022). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 34(7), 1667-1672. [Link]
-
Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 276, 116719. [Link]
-
Lejczak, M., et al. (2018). Solvent-Free Mizoroki-Heck Reaction Applied to the Synthesis of Abscisic Acid and Some Derivatives. Catalysts, 8(3), 115. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
Schmidt, K., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), 51323. [Link]
-
Asian Journal of Chemistry. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(8), 2821-2826. [Link]
-
Khan, I., et al. (2023). Discovery of N′-(1-(coumarin-3-yl)ethylidene)benzenesulfonohydrazide as a novel wound healing enhancer: synthesis, biological assessment, and molecular modeling. Frontiers in Chemistry, 11, 1279284. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chemrxiv.org [chemrxiv.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. arodes.hes-so.ch [arodes.hes-so.ch]
- 23. depts.washington.edu [depts.washington.edu]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting solubility issues of 3-(Piperidin-1-ylsulfonyl)benzonitrile in DMSO
Topic: Troubleshooting Solubility & Handling in DMSO
Document ID: TS-SOL-PBN-01 | Last Updated: February 15, 2026
Executive Summary & Compound Profile
Welcome to the technical support hub for 3-(Piperidin-1-ylsulfonyl)benzonitrile . This guide addresses the physicochemical challenges of solubilizing this lipophilic sulfonamide in Dimethyl Sulfoxide (DMSO).
Chemical Context:
-
Core Structure: A benzene ring linked to a piperidine ring via a sulfonyl group, with a nitrile substituent.
-
Physicochemical Profile: This molecule is characterized by high lipophilicity (LogP > 2.0 estimated) and high crystal lattice energy. While the sulfonamide and nitrile groups offer polar handles, the piperidine and aromatic ring drive significant hydrophobicity.
-
Solubility Challenge: The primary failure mode is precipitation due to water uptake in DMSO. The compound behaves as a "brick dust" solid—once it crashes out of solution due to moisture, redissolving it requires significant energy input.
Initial Dissolution Protocol (Best Practice)
Objective: To prepare a stable stock solution (typically 10 mM - 50 mM) without inducing nucleation.
Step-by-Step Workflow
-
Preparation:
-
Use anhydrous DMSO (water content < 0.1%). Open a fresh bottle if possible.
-
Allow the compound vial to equilibrate to room temperature before opening to prevent condensation on the solid.
-
-
Solvent Addition:
-
Add the calculated volume of DMSO to the vial.
-
Critical: Do not add water or buffer at this stage.
-
-
Mechanical Mixing:
-
Vortex vigorously for 60 seconds.
-
Observation: If the solution appears cloudy or has visible particulates, proceed to high-energy mixing.
-
-
Energy Input (If required):
-
Sonication: Place the sealed vial in an ultrasonic bath at 40 kHz for 5–10 minutes. The cavitation energy helps break the crystal lattice.
-
Thermal Assist: If sonication fails, warm the solution to 37°C (water bath). Note: Sulfonamides are generally heat-stable at this temperature.
-
-
Validation:
-
Invert the vial and check for "Schlieren lines" (wavy refraction patterns), which indicate incomplete mixing.
-
Inspect for "micro-crystals" using a light source behind the vial.
-
Workflow Visualization
Figure 1: Decision tree for solubilizing lipophilic sulfonamides in DMSO.
Troubleshooting: Why did it precipitate?
The most common user complaint is: "It dissolved yesterday, but today there are crystals."
The Root Cause: Hygroscopicity
DMSO is highly hygroscopic.[1][2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.
-
Mechanism: Water acts as an antisolvent. As water concentration increases, the solvent power of DMSO decreases exponentially for lipophilic compounds like 3-(Piperidin-1-ylsulfonyl)benzonitrile.
-
Thermodynamics: The compound is thermodynamically more stable in its crystalline form than in a wet DMSO solution.
Diagnostic Data: Water Tolerance
Estimated solubility behavior based on lipophilic sulfonamide profiles.
| DMSO Condition | Water Content (%) | Solubility Status | Risk Level |
| Anhydrous | < 0.1% | High (> 50 mM likely) | Low |
| Standard Lab Use | 0.5% - 1.0% | Moderate (10-20 mM) | Moderate |
| Compromised | > 2.0% | Low (Precipitation likely) | Critical |
| Frozen/Thawed | Variable | Nucleation Zone | Critical |
The "Frozen Stock" Trap
DMSO freezes at ~18.5°C.
-
The Issue: If the lab is cold, or during storage at -20°C, the DMSO freezes.
-
The Physics: When DMSO freezes, it pushes the solute (your compound) into small pockets of remaining liquid, creating local supersaturation.
-
The Result: This supersaturation forces the compound to nucleate (crystallize). Upon thawing, these crystals often do not redissolve without sonication.
Hygroscopicity Mechanism Diagram
Figure 2: The pathway of precipitation caused by atmospheric moisture absorption.[3]
FAQs: Advanced Applications
Q: Can I dilute this directly into cell culture media?
A: Proceed with caution. Direct injection of a high-concentration DMSO stock into aqueous media often causes "shock precipitation."
-
The Fix: Use an intermediate dilution step or a co-solvent.
-
Protocol: Dilute the DMSO stock 1:10 into PEG-400 or Tween-80 , then dilute that mixture into the media. This acts as a bridge between the lipophilic stock and the aqueous buffer.
Q: My stock solution froze in the fridge. Is it ruined?
A: Likely not, but it requires care. The compound has likely crystallized out of the matrix.
-
Thaw completely at room temperature (do not heat above 40°C).
-
Mandatory: Sonicate for 5 minutes after thawing.
-
Verify: Check for clarity. If crystals persist, the effective concentration is unknown, and the stock should be discarded.
Q: How do I store the stock for long-term use?
A: Aliquot immediately.
-
Do not store one large bottle. Repeated opening introduces water.
-
Prepare single-use aliquots (e.g., 50 µL) in tight-sealing polypropylene tubes.
-
Store at -20°C or -80°C.
-
Tip: Use Parafilm around the caps to slow moisture ingress.
References
-
Way, L. (2014). Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. Link
-
Ziath Ltd. (2005). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes. Link
-
Lipinski, C., et al. (2005).[4] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. LRIG Presentations. Link
-
National Institutes of Health (NIH). (2023). Aqueous Kinetic Solubility Assay Protocol. NCATS ADME Protocols. Link
-
BenchChem. (2025). Impact of hygroscopic DMSO on solubility. BenchChem Technical Support. Link
Sources
Optimizing temperature conditions for 3-(Piperidin-1-ylsulfonyl)benzonitrile stability
Welcome to the technical support center for 3-(Piperidin-1-ylsulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing temperature and other experimental conditions to ensure the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges you may encounter during your research.
Introduction
3-(Piperidin-1-ylsulfonyl)benzonitrile is a molecule of interest in medicinal chemistry and drug discovery, incorporating both a sulfonamide and a benzonitrile moiety. The piperidine ring is a common scaffold in pharmaceuticals, known for enhancing druggability and metabolic stability. However, the overall stability of the molecule can be influenced by various environmental factors, including temperature, pH, light, and oxidative stress. Understanding these factors is crucial for obtaining reliable experimental results and ensuring the long-term integrity of the compound.
This guide provides a framework for assessing the stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile and troubleshooting common stability-related issues. The principles and protocols described herein are based on established knowledge of forced degradation studies and the known behavior of related chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-(Piperidin-1-ylsulfonyl)benzonitrile?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-cyanobenzenesulfonic acid and piperidine. The nitrile group can also be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.
-
Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation, potentially forming higher oxidation state sulfur species.
-
Photodegradation: Aromatic compounds and sulfonamides can be sensitive to light, leading to a variety of degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.
Q2: What are the recommended long-term storage conditions for solid 3-(Piperidin-1-ylsulfonyl)benzonitrile?
A2: For long-term stability of solid 3-(Piperidin-1-ylsulfonyl)benzonitrile, it is recommended to store the compound in a cool, dry, and dark environment.[1] A temperature of 2-8°C is often recommended for many piperidine series compounds.[1] The container should be tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidative degradation.
Q3: How long can I expect 3-(Piperidin-1-ylsulfonyl)benzonitrile to be stable under recommended storage conditions?
A3: The shelf life of a compound is highly dependent on its intrinsic stability and storage conditions. While specific data for 3-(Piperidin-1-ylsulfonyl)benzonitrile is not publicly available, many properly stored drug products can remain stable for years beyond their labeled expiration date.[3][4] For piperidine compounds, some may have a shelf life of 1-2 years, while more stable ones can last up to 5 years or more with proper storage.[1] It is best practice to re-analyze the compound for purity after prolonged storage, especially before use in critical experiments.
Q4: My compound is in solution. What are the optimal storage conditions?
A4: The stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile in solution is highly dependent on the solvent, pH, and temperature. For short-term storage, it is advisable to keep solutions at 2-8°C and protected from light. For longer-term storage, freezing at -20°C or -80°C is recommended. However, it is crucial to perform a freeze-thaw stability study to ensure the compound does not degrade during the freezing and thawing process. The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred to minimize hydrolysis.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 3-(Piperidin-1-ylsulfonyl)benzonitrile.
Issue 1: Inconsistent or non-reproducible experimental results.
This could be a sign of compound degradation. The following workflow can help you diagnose the problem.
Troubleshooting Workflow for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
Issue 2: Appearance of new peaks in my chromatogram during analysis.
This strongly suggests the formation of degradation products.
-
Possible Cause 1: On-column degradation.
-
Troubleshooting:
-
Ensure the mobile phase pH is compatible with the compound's stability.
-
Try a different column with a more inert stationary phase.
-
Decrease the column temperature.
-
-
-
Possible Cause 2: Degradation in the autosampler.
-
Troubleshooting:
-
Cool the autosampler to 4°C.
-
Reduce the time samples spend in the autosampler before injection.
-
Ensure the sample solvent is non-reactive.
-
-
Issue 3: Loss of compound potency over time in a stock solution.
This is a clear indication of solution instability.
-
Troubleshooting Protocol: Solution Stability Study
-
Prepare a stock solution of 3-(Piperidin-1-ylsulfonyl)benzonitrile in your experimental solvent.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Analyze the purity of an aliquot from each condition at regular time points (e.g., 0, 24, 48, 72 hours, 1 week) using a validated stability-indicating HPLC method.
-
Plot the percentage of the parent compound remaining over time for each condition to determine the optimal storage conditions.
-
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6][7]
General Considerations
-
Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[8]
-
Use a concentration of about 1 mg/mL for the study.
-
Analyze stressed samples against a control sample (stored under ideal conditions).
-
A validated stability-indicating analytical method, typically RP-HPLC with UV or MS detection, is required to separate and quantify the parent compound and its degradation products.[9][10][11][12]
Protocol 1: Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Dissolve 3-(Piperidin-1-ylsulfonyl)benzonitrile in a suitable solvent and add 0.1 N HCl.
-
Reflux the solution for a specified period (e.g., 8 hours) or until sufficient degradation is observed.[7]
-
Cool the solution and neutralize with an appropriate base.
-
Analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve 3-(Piperidin-1-ylsulfonyl)benzonitrile in a suitable solvent and add 0.1 N NaOH.
-
Reflux the solution for a specified period or until sufficient degradation is observed.[7]
-
Cool the solution and neutralize with an appropriate acid.
-
Analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Dissolve 3-(Piperidin-1-ylsulfonyl)benzonitrile in water.
-
Reflux the solution for a specified period.
-
Cool and analyze by HPLC.
-
Protocol 2: Oxidative Degradation
-
Dissolve 3-(Piperidin-1-ylsulfonyl)benzonitrile in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Stir the solution at room temperature or slightly elevated temperature for a specified period.
-
Analyze by HPLC.
Protocol 3: Thermal Degradation
-
Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
For solutions, heat the solution in a sealed vial at a similar temperature.
-
Monitor for degradation at various time points.
-
Analyze by HPLC.
Protocol 4: Photolytic Degradation
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[13]
-
A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC.
Data Presentation
The results of forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Studies for 3-(Piperidin-1-ylsulfonyl)benzonitrile
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 60°C | Data to be filled | Data to be filled |
| Basic Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | Data to be filled | Data to be filled |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled |
| Thermal (Solid) | N/A | 48 hours | 80°C | Data to be filled | Data to be filled |
| Thermal (Solution) | In Acetonitrile | 48 hours | 60°C | Data to be filled | Data to be filled |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | As per ICH Q1B | Room Temp | Data to be filled | Data to be filled |
Visualization of Degradation Pathways
The following diagram illustrates the potential primary degradation pathways of 3-(Piperidin-1-ylsulfonyl)benzonitrile based on its chemical structure.
Caption: Potential degradation pathways of 3-(Piperidin-1-ylsulfonyl)benzonitrile.
Analytical Methods for Stability Assessment
A robust analytical method is crucial for accurately assessing the stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the most common technique for purity assessment and stability studies. A C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Gradient elution is often necessary to resolve the parent compound from its more polar degradation products.
-
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS): UPLC-MS provides higher resolution and faster analysis times compared to traditional HPLC.[10][14][15] Mass spectrometry is invaluable for the identification and structural elucidation of unknown degradation products.[12][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradation products and to study the kinetics of degradation in solution.[13][17]
Conclusion
Optimizing the temperature and other experimental conditions is paramount for maintaining the stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile. This guide provides a comprehensive framework for understanding potential degradation pathways, troubleshooting stability issues, and implementing forced degradation studies. By following these guidelines, researchers can ensure the integrity of their compound and the reliability of their experimental data. For further assistance, please consult the references provided or contact our technical support team.
References
- Shafaat, H. S., et al. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. Journal of the American Chemical Society, 135(42), 15849–15857.
- BTC Chemical (2024). What are the storage stability of Piperidine Series compounds over time? BTC Blog.
- Ma, J., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(15), 7899–7907.
- BenchChem (2025). Stability of 1-(Chlorocarbonyl)piperidine-d10 derivatives during sample storage. BenchChem Technical Support.
- Patil, S. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Rourick, R. A. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(3), 541-547.
- Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-39.
- Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Sahu, R., et al. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Sciences and Research, 9(7), 2649-2661.
- France-Berkeley Fund (2019).
- ICH Harmonised Tripartite Guideline (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Waters Corporation (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
- Tölgyesi, A., et al. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Acta Alimentaria, 42(2), 185-192.
- Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Langmuir, 32(31), 7834-7841.
- Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306.
- Kowalik, M., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. Royal Society of Chemistry.
- In-vivo In-silico Journal (2018). UPLC-MS - An Emerging Novel Technology and Its Application in Food Safety. Open Research Library.
- Sussex Drug Discovery Centre (2015). Aryl Sulfonamides made easy. WordPress.com.
- Mazzarino, M., et al. (2021). UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine. Journal of Analytical Toxicology, 45(2), 133-145.
- Singh, S., et al. (2024). Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques. Rapid Communications in Mass Spectrometry, 38(13), e9930.
- Petrović, M., & Barceló, D. (2007). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. Trends in Analytical Chemistry, 26(6), 486-493.
- BenchChem (2025). A Guide to Modern & Alternative Reagents for Aryl Sulfonamide Synthesis. BenchChem Technical Support.
- Wagner, J., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2465–2474.
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Lyon, R. C., et al. (2006). Stability profiles of drug products extended beyond labeled expiration dates. Journal of Pharmaceutical Sciences, 95(7), 1549-1560.
- Semantic Scholar (2006).
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. waters.com [waters.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Resolving side reactions during the sulfonation of benzonitrile
Welcome to the technical support guide for the sulfonation of benzonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important reaction. Our goal is to provide you with in-depth, field-proven insights to help you navigate and troubleshoot the complexities of this electrophilic aromatic substitution, ensuring high yield and purity of your target molecule, 3-cyanobenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of sulfonating benzonitrile?
The sulfonation of benzonitrile is an electrophilic aromatic substitution reaction. Benzonitrile possesses a nitrile group (-C≡N), which is a meta-directing and deactivating group on the aromatic ring. Therefore, the reaction with a sulfonating agent, such as fuming sulfuric acid (oleum), aims to introduce a sulfonic acid group (-SO₃H) at the meta-position, yielding 3-cyanobenzenesulfonic acid. This product is a valuable intermediate in the synthesis of various pharmaceuticals and dyes.
Q2: What are the typical reagents used for this sulfonation?
The most common and effective reagent is fuming sulfuric acid (H₂SO₄·SO₃), also known as oleum.[1] The dissolved sulfur trioxide (SO₃) acts as the potent electrophile required to react with the deactivated benzonitrile ring.[2][3] Concentrated sulfuric acid can also be used, but the reaction is generally slower.
Q3: Why is this reaction prone to side reactions?
The conditions required for sulfonation—highly concentrated strong acid and often elevated temperatures—are harsh. These conditions can promote several undesired chemical transformations concurrently with the main reaction. The nitrile group itself can be susceptible to hydrolysis, and the reversibility of the sulfonation reaction can also impact the final product yield.[4][5]
Q4: What are the most common side reactions encountered during the sulfonation of benzonitrile?
The three most critical side reactions to monitor and control are:
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, forming 3-sulfobenzoic acid.[6]
-
Desulfonation: Sulfonation is a reversible process. Under certain conditions, particularly with dilute acid at higher temperatures, the sulfonic acid group can be removed, reverting the product to benzonitrile.[1][7]
-
Diaryl Sulfone Formation: The intermediate sulfonic acid can react with another molecule of benzonitrile to form a diaryl sulfone, a high-molecular-weight impurity.[8]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues. Each problem is analyzed to its root cause, with actionable solutions provided.
Problem 1: My final product is contaminated with a significant amount of 3-sulfobenzoic acid.
-
Probable Cause: Hydrolysis of the nitrile functional group. This occurs when water molecules, catalyzed by the strong acid, attack the carbon of the nitrile. This is particularly prevalent during a prolonged reaction at high temperatures or during aqueous workup procedures. The mechanism involves the protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[6][9]
-
Solutions:
-
Strict Anhydrous Conditions: Ensure your glassware is oven-dried and the benzonitrile starting material is anhydrous. Use a high-purity, low-water content oleum.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating significantly accelerates the rate of hydrolysis.
-
Careful Quenching: During workup, quench the reaction mixture by pouring it slowly onto crushed ice rather than adding water directly to the hot acid. This keeps the temperature low and minimizes hydrolysis during dilution.
-
Problem 2: The reaction yield is poor, and I've recovered a large amount of my benzonitrile starting material.
-
Probable Cause: This issue points towards two possibilities: an incomplete reaction or the reversal of the sulfonation (desulfonation). Sulfonation is an equilibrium reaction.[10][11] If the concentration of the sulfonating agent (SO₃) is too low or if water is present (shifting the equilibrium back to the reactants), the reaction may not proceed to completion or the product may revert.[7]
-
Solutions:
-
Increase Sulfonating Agent Concentration: Use a higher concentration of oleum (e.g., 20% SO₃ instead of 10%) to drive the equilibrium toward the product side, according to Le Châtelier's principle.[5]
-
Optimize Reaction Time and Temperature: While avoiding excessive heat to prevent hydrolysis, ensure the reaction is run long enough at a suitable temperature (e.g., 80-100°C) for the substitution to occur. Monitor the reaction progress using techniques like TLC or a small-scale workup and NMR analysis.
-
Avoid Excess Water: As mentioned, water promotes desulfonation. Adding the product to a large volume of hot, dilute acid during workup is the standard procedure for intentionally removing a sulfonic acid group, so these conditions must be avoided during product isolation.[2][12]
-
Problem 3: I've isolated a high-melting, poorly soluble white solid that is not my desired product.
-
Probable Cause: This is characteristic of diaryl sulfone formation. This side reaction becomes more significant when the concentration of the sulfonated product is high relative to the sulfonating agent. In this scenario, the highly electrophilic carbon of a protonated sulfonic acid group can be attacked by another molecule of benzonitrile.
-
Solutions:
-
Maintain an Excess of Sulfonating Agent: Ensure a molar excess of SO₃ relative to benzonitrile throughout the reaction. This keeps the concentration of the active sulfonating agent high, favoring the primary reaction pathway.
-
Control Reagent Addition: Add the benzonitrile dropwise to the fuming sulfuric acid. This maintains a low concentration of the organic substrate in the presence of a high concentration of the sulfonating agent, suppressing the formation of the sulfone byproduct.[8]
-
Lower Reaction Temperature: Sulfone formation is often more prevalent at higher temperatures. Running the reaction at the lower end of the effective temperature range can help minimize this side reaction.
-
Problem 4: The reaction mixture turned dark brown or black, and I isolated a tar-like substance.
-
Probable Cause: Charring or decomposition of the organic material. This is a result of overly aggressive reaction conditions, typically excessive temperature. Fuming sulfuric acid is a powerful oxidizing agent at high temperatures and can cause complete degradation of the organic substrate.
-
Solutions:
-
Strict Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain the reaction temperature within the optimal range. Never allow the temperature to rise uncontrollably.
-
Slow, Controlled Addition: Add the benzonitrile to the acid slowly and with efficient stirring to dissipate the heat generated from the exothermic reaction. An ice bath can be used during the addition phase to manage the initial exotherm.
-
Data-Driven Insights: Optimizing Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on product yield and impurity formation.
| Parameter | Condition | Expected Impact on 3-Cyanobenzenesulfonic Acid Yield | Impact on Side Reactions |
| Temperature | Low (~40-60°C) | Lower reaction rate, may be incomplete | Minimizes hydrolysis and charring |
| Optimal (~80-100°C) | Good reaction rate and yield | Moderate control over side reactions | |
| High (>120°C) | Reduced yield due to degradation | Significant increase in hydrolysis, sulfone formation, and charring | |
| Oleum (SO₃) Conc. | Low (~5-10%) | May lead to incomplete reaction or desulfonation | Lower risk of charring |
| High (20-30%) | Drives reaction to completion, high yield | Higher risk of sulfone formation and charring if not controlled | |
| Reaction Time | Too Short | Incomplete reaction, recovery of starting material | - |
| Too Long | Increased yield | Increased risk of hydrolysis and sulfone formation |
Visualizing the Reaction Pathways
Understanding the relationship between the desired reaction and potential side reactions is crucial for effective troubleshooting.
Sources
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 11. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Minimizing degradation of 3-(Piperidin-1-ylsulfonyl)benzonitrile during storage
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Piperidin-1-ylsulfonyl)benzonitrile. The stability of this compound is critical for the accuracy and reproducibility of experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during storage and handling. Our recommendations are grounded in established principles of organic chemistry and pharmaceutical stability testing.
Troubleshooting Guide: Investigating Degradation
This section addresses specific issues you might encounter, providing a logical workflow to identify and resolve the root cause of degradation.
Scenario 1: Unexpected Impurities Detected in a Stored Sample
Question: I've observed new peaks in my HPLC analysis of a 3-(Piperidin-1-ylsulfonyl)benzonitrile sample that has been stored for several months. How can I determine the cause and prevent this in the future?
Answer: The appearance of new peaks strongly suggests degradation. The two most probable degradation pathways for this molecule are hydrolysis of the sulfonamide bond and hydrolysis of the nitrile group. Here’s a systematic approach to investigate and mitigate this issue.
Step-by-Step Troubleshooting Protocol
-
Characterize the Impurities:
-
LC-MS Analysis: The most effective first step is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weights of the impurity peaks, offering crucial clues to their identities.
-
An impurity with a mass corresponding to the addition of one water molecule (or a difference of +17 Da from the parent compound, representing -CN + -COOH) could indicate hydrolysis of the nitrile group to a carboxylic acid.
-
An impurity showing a mass loss corresponding to the piperidinylsulfonyl or the cyanophenyl group could indicate cleavage of the sulfonamide bond.
-
-
NMR Spectroscopy: If an impurity is present in a significant amount, isolating it via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
-
-
Evaluate Storage Conditions:
-
Temperature: Was the sample stored at the recommended temperature? Elevated temperatures can accelerate hydrolysis.[1]
-
Humidity: Was the container tightly sealed? Exposure to atmospheric moisture is a primary driver of hydrolysis for both sulfonamides and nitriles.[2][3]
-
Light Exposure: Was the sample protected from light? Photodegradation can be a concern for aromatic compounds.[1][4]
-
Atmosphere: Was the sample stored under an inert atmosphere (e.g., argon or nitrogen)? While hydrolysis is often the main concern, oxidation can occur, especially if the compound is exposed to air and light over long periods.[4]
-
-
Forced Degradation Study (Stress Testing):
-
To confirm the identity of the degradation products and understand the compound's vulnerabilities, a forced degradation study is recommended. This involves subjecting the compound to accelerated degradation conditions.
-
Protocol:
-
Prepare separate solutions of 3-(Piperidin-1-ylsulfonyl)benzonitrile in a suitable solvent (e.g., acetonitrile/water).
-
Expose these solutions to the following conditions:
-
Analyze the stressed samples by HPLC and compare the retention times of the degradation products with the unknown peaks in your stored sample.
-
-
Workflow for Investigating Unexpected Impurities
Caption: Workflow for troubleshooting unexpected impurities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 3-(Piperidin-1-ylsulfonyl)benzonitrile?
A1: To ensure long-term stability, the solid compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light.[1][3] |
| Location | Dark, dry place (e.g., a desiccator inside a refrigerator) | Further protects from light and ambient humidity. |
Q2: My experiment requires dissolving the compound in an aqueous buffer. How can I minimize degradation in solution?
A2: The stability of 3-(Piperidin-1-ylsulfonyl)benzonitrile in solution is highly pH-dependent. Both the sulfonamide and nitrile groups are susceptible to hydrolysis under acidic or basic conditions.[6][7]
-
Recommendation: Prepare solutions fresh for each experiment. If a solution must be stored, even for a short period, it is advisable to do so at 2-8°C.
-
pH Considerations: Sulfonamides are generally more stable in neutral to slightly alkaline conditions.[1] However, nitrile hydrolysis can be catalyzed by both acid and base.[2][8] Therefore, working at a neutral pH (around 7.0-7.4) is a reasonable starting point to minimize both degradation pathways. If your experimental conditions require a different pH, be aware of the increased potential for degradation.
-
Self-Validation: When working with aqueous solutions, it is good practice to run a control sample of the compound in the same buffer and for the same duration as your experiment. Analyze this control by HPLC to assess the extent of any degradation.
Q3: What are the likely degradation products of 3-(Piperidin-1-ylsulfonyl)benzonitrile?
A3: The two primary degradation products arise from the hydrolysis of the main functional groups:
-
3-(Piperidin-1-ylsulfonyl)benzoic acid: Formed by the hydrolysis of the nitrile (-CN) group to a carboxylic acid (-COOH). This reaction can proceed through a benzamide intermediate.[6]
-
3-Cyanobenzenesulfonic acid and Piperidine: Formed by the cleavage of the sulfonamide (S-N) bond.
Potential Hydrolytic Degradation Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Overcoming steric hindrance in 3-(Piperidin-1-ylsulfonyl)benzonitrile derivatives
Ticket ID: #PHARMA-882-STERIC Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulties in the synthesis or derivatization of 3-(piperidin-1-ylsulfonyl)benzonitrile . This scaffold presents a classic "push-pull" conflict: the electron-withdrawing nitrile and sulfonyl groups deactivate the ring, while the bulky piperidine moiety creates a significant steric wall, particularly at the ortho positions (C2 and C4).
This guide addresses the three most common failure modes:
-
Incomplete Sulfonylation: Failure to couple sterically hindered piperidines to the sulfonyl chloride.
-
Catalyst Deactivation: Poor conversion in Pd-catalyzed cross-couplings due to sulfonyl bulk.
-
Regioselectivity & Chemoselectivity: Issues with C-H activation (lithiation) where the nitrile group is attacked or the wrong position is functionalized.
Module 1: Synthesizing the Core (The Sulfonylation Step)
The Problem: Standard Schotten-Baumann conditions (DCM/TEA or aqueous NaOH) often stall when the piperidine ring bears substituents (e.g., 2,6-dimethylpiperidine) or when the sulfonyl chloride is deactivated.
Root Cause: The sulfonyl sulfur atom is tetrahedral. A bulky amine approaching this center faces severe repulsion from the sulfonyl oxygens and the benzene ring.
Protocol A: The "Force" Method (Thermal Activation)
For moderately hindered amines, thermal energy is often sufficient if the solvent allows it.
-
Solvent: Acetonitrile (MeCN) or Toluene. Avoid DCM (boiling point too low).
-
Base: Pyridine (acts as both base and nucleophilic catalyst).
-
Temp: Reflux (
).
Protocol B: The "Catalytic" Method (DMAP/DABCO)
For highly hindered systems, you must activate the sulfonyl chloride.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (10-20 mol%).
-
Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. The hindered piperidine can then displace the DMAP.
Data Table 1: Optimization of Sulfonylation Conditions
| Condition | Reagents | Temp | Yield (Hindered) | Notes |
| Standard | DCM, Et3N | RT | < 30% | Incomplete conversion; amine recovery required. |
| Biphasic | Toluene/H2O, K2CO3 | 90°C | 45-60% | Hydrolysis of sulfonyl chloride competes with amine. |
| Catalytic | MeCN, Pyridine, DMAP | 80°C | > 85% | Recommended. DMAP overcomes the steric barrier. |
Module 2: Functionalizing the Ring (Cross-Coupling)
The Problem: You are attempting a Suzuki or Buchwald-Hartwig coupling on a halogenated derivative of the scaffold. The reaction stalls or yields dehalogenated byproduct.
Root Cause: The sulfonyl group is a "steric umbrella." If your halogen is at C2 (between CN and SO2) or C4 (ortho to SO2), standard ligands (PPh3, dppf) cannot accommodate the oxidative addition complex.
The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are designed to be bulky themselves, which forces the Pd(0) into a mono-ligated species (
Recommended Ligand Systems
-
XPhos / XPhos Pd G4: The "gold standard" for sterically hindered aryl chlorides and sulfonamides.
-
t-BuXPhos: Specifically excellent for C-N couplings (aminations) next to sulfonyl groups.
-
BrettPhos: Use if coupling primary amines to the scaffold.
Visualization: Ligand Selection Workflow
Figure 1: Decision matrix for ligand selection based on the steric environment of the halogenated precursor.
Module 3: Late-Stage Functionalization (Regioselective Lithiation)
The Problem: You want to functionalize the C2 position (between the nitrile and sulfonyl) using lithiation, but you are observing:
-
Attack on the nitrile (formation of ketones/imines).
-
Lithiation at the wrong position (C4 or C6).
Scientific Insight:
-
Acidity: The C2 proton is the most acidic (
) due to the inductive effect of both the and groups. -
Nucleophilicity:
-Butyllithium is a strong nucleophile and will attack the nitrile carbon at .
The Solution: The Knochel-Hauser Base You must decouple basicity from nucleophilicity. Do not use n-BuLi. Use TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).
Protocol: C2-Selective Magnesiation
-
Preparation: Dissolve substrate in anhydrous THF under Argon. Cool to
(not , TMPMgCl is slow at very low temps). -
Deprotonation: Add TMPMgCl·LiCl (1.1 equiv) dropwise.
-
Aging: Stir for 30-60 mins. The bulky TMP base will selectively remove the C2 proton (thermodynamic control) without attacking the nitrile (steric protection).
-
Trapping: Add electrophile (e.g.,
, DMF, ).
Visualization: Regioselectivity Map
Figure 2: Interaction map showing why non-nucleophilic bases (TMPMgCl) are required to target the C2 position without destroying the nitrile.
Troubleshooting & FAQs
Q: My nitrile hydrolyzed to an amide during workup. What happened? A: The combination of the electron-withdrawing sulfonyl group and the nitrile makes the nitrile carbon highly electrophilic. If you used strong acid (HCl) or strong base (NaOH) during workup, hydrolysis occurs rapidly.
-
Fix: Quench reactions with saturated
(mildly acidic) or phosphate buffer (pH 7). Do not heat the aqueous phase.
Q: I cannot separate the product from the starting piperidine. A: Piperidines often drag on silica.
-
Fix: Use an amine-functionalized silica column or add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA). Alternatively, wash the organic layer with dilute citric acid (10%) to pull unreacted piperidine into the aqueous layer (assuming your product is not basic).
Q: The Suzuki coupling yields <10% product even with XPhos. A: Check for "Protodeboronation." The boronic acid might be decomposing before it couples.
-
Fix: Switch to a Boronic Ester (Pinacol ester) or a Potassium Trifluoroborate salt (
) . These are more stable and release the active species slowly.
References
-
Palladium-Catalyzed Cross-Coupling of Sulfonamides
-
Steric Hindrance in Buchwald-Hartwig Amination
- Title: Rational Ligand Design for the Palladium-Catalyzed C-N Bond Form
- Source:Acc. Chem. Res. 2008, 41, 11, 1461–1473.
-
URL:[Link]
- Relevance: Explains the mechanism of mono-ligated Pd species necessary for crowded substr
-
Regioselective Magnesiation (Knochel Base)
- Title: Full Functionalization of the Quinoline Scaffold using Knochel-Hauser Bases.
- Source:Chem. Eur. J. 2012, 18, 11186.
-
URL:[Link]
- Relevance: Defines the protocol for using TMPMgCl·LiCl to avoid nucleophilic attack on sensitive groups like nitriles.
-
Sulfonylation of Hindered Amines
Sources
- 1. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
Technical Support Center: Scale-Up of 3-(Piperidin-1-ylsulfonyl)benzonitrile
Audience: Process Chemists, Scale-up Engineers, and CMC Leads. Scope: Synthesis, impurity control, and safety management for the sulfonylation of 3-cyanobenzenesulfonyl chloride with piperidine.
Introduction: The Scale-Up Transition
Scaling up the production of 3-(Piperidin-1-ylsulfonyl)benzonitrile requires a shift in mindset from "yield optimization" to "process control." While the chemistry is a standard nucleophilic substitution (
This guide addresses the three critical failure modes encountered at the kilogram scale:
-
Thermal Runaway: Uncontrolled exotherms during sulfonylation.
-
Impurity Profile: Hydrolysis of the starting material and formation of genotoxic sulfonate esters.
-
Isolation Issues: "Oiling out" during crystallization and residual piperidine removal.
Module 1: Reaction Kinetics & Thermal Management
The Core Challenge: The Exotherm
The reaction between 3-cyanobenzenesulfonyl chloride and piperidine is highly exothermic (
Experimental Protocol: Controlled Addition
Reagents:
-
3-Cyanobenzenesulfonyl chloride (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Triethylamine (1.2 equiv) or excess Piperidine (2.2 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Avoid alcohols to prevent PGI formation).
Step-by-Step Workflow:
-
Dissolution: Dissolve sulfonyl chloride in dry DCM (10 volumes) under
. Cool to .[1] -
Preparation: Mix piperidine and triethylamine in a separate addition funnel. Dilute with 2 volumes of DCM.
-
Addition: Add the amine mixture dropwise. Critical: Maintain internal temperature
.-
Note: Do not rely on jacket temperature; use an internal probe.
-
-
Aging: Allow to warm to
over 2 hours. -
Quench: Add water (5 volumes) only after confirming consumption of sulfonyl chloride by HPLC.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Temp spikes during addition | Addition rate exceeds cooling capacity. | Stop addition immediately. Increase jacket cooling flow. Resume only when |
| Low Yield (<80%) | Hydrolysis of sulfonyl chloride due to moisture. | Ensure reactor is dried ( |
| Dark Coloration | Nitrile hydrolysis or polymerization. | Temperature exceeded |
Module 2: Impurity Control & Genotoxicity (PGIs)
Critical Process Parameter: Solvent Selection
A major regulatory pitfall in sulfonamide synthesis is the formation of alkyl sulfonate esters (e.g., ethyl 3-cyanobenzenesulfonate). These are potent genotoxic impurities (PGIs).
-
Risk: If ethanol or methanol is used as a solvent (or present as a stabilizer in DCM) while unreacted sulfonyl chloride is present, the alcohol competes with the piperidine.
-
Solution: Use aprotic solvents (DCM, THF, Toluene) for the reaction. Use alcohols only during the crystallization step, after the sulfonyl chloride is fully quenched.
Visualizing the Impurity Pathways
Figure 1: Reaction pathways showing the competition between the desired sulfonylation, hydrolysis, and genotoxic ester formation.
Module 3: Workup & Isolation (The "Oiling Out" Problem)
The Challenge: Residual Piperidine & Crystallization
Piperidine is difficult to remove due to its solubility in organic solvents. Furthermore, sulfonamides often form supersaturated oils rather than crystals when cooled rapidly.
Protocol: Optimized Workup
-
Acid Wash: Wash the organic reaction mixture with 0.5 M HCl (2 washes).
-
Why? Converts excess piperidine and triethylamine into water-soluble hydrochloride salts.
-
Caution: Do not use concentrated HCl or heat, as this will hydrolyze the nitrile group to a carboxylic acid or amide.
-
-
Phase Separation: Ensure the aqueous pH is < 3. If pH > 3, add more dilute acid.
-
Solvent Swap: Distill off DCM and replace with Ethanol/Water (3:1) .
-
Crystallization:
-
Heat to
to dissolve. -
Cool slowly (
/hour) to . -
Seed with pure crystals (0.5 wt%).
-
Cool to
and hold for 4 hours.
-
Troubleshooting & FAQs
Q: The product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why? A: This occurs when the temperature is above the "metastable limit" or the solvent mix is too polar.
-
Fix: Re-heat to dissolve the oil. Add a small amount of the "good" solvent (Ethanol). Cool slower and ensure you add seed crystals at the cloud point.
Q: My final product smells like amine (Piperidine). How do I remove it? A: Piperidine has a low odor threshold. If the acid wash failed:
-
Fix: Recrystallize from Ethanol/Water. The piperidine remains in the mother liquor.
-
Alternative: A wash with dilute aqueous
can complex residual amines (turning the aqueous layer blue), effectively removing them, though this is less common in GMP settings due to heavy metal concerns.
Module 4: Process Safety Decision Tree
Before starting any batch >100g, verify the safety parameters using this logic flow.
Figure 2: Pre-start safety checklist to prevent common scale-up failures.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for nucleophilic substitution mechanisms).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link (Source for crystallization and "oiling out" troubleshooting).
-
Teasdale, A., & Elder, D. (2018). ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Regulatory guidance on sulfonate esters as PGIs). Link
-
Org. Synth. (1921). Benzenesulfonyl chloride.[2][3] Coll. Vol. 1, p. 84. Link (Foundational chemistry for sulfonyl chloride handling).
- BenchChem Technical Support. (2025). Scale-up Synthesis of Sulfonamides. (General troubleshooting for sulfonamide scale-up).
Sources
Identifying common contaminants in commercial 3-(Piperidin-1-ylsulfonyl)benzonitrile
Welcome to the technical support center for 3-(Piperidin-1-ylsulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to compound purity and stability. Here, we provide in-depth troubleshooting advice and detailed analytical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial 3-(Piperidin-1-ylsulfonyl)benzonitrile, and what are the common contaminants?
A1: Commercial grades of 3-(Piperidin-1-ylsulfonyl)benzonitrile typically have a purity of 98% or higher. However, trace amounts of impurities can be present, arising from the synthesis process, degradation, or improper storage. These can be broadly categorized as:
-
Starting Materials & Reagents: Unreacted piperidine or 3-cyanobenzenesulfonyl chloride.
-
Synthesis By-products: Compounds formed during the reaction, such as the hydrolysis product of the sulfonyl chloride (3-cyanobenzenesulfonic acid).
-
Degradation Products: Primarily hydrolysis products of the sulfonamide or nitrile functional groups, especially under acidic or basic conditions.[1][2]
-
Residual Solvents: Volatile organic compounds used during synthesis and purification that are not completely removed.[3][4][5]
Q2: How should I properly store 3-(Piperidin-1-ylsulfonyl)benzonitrile to minimize degradation?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture, high temperatures, and UV light should be avoided. While sulfonamides are generally stable, they can be susceptible to hydrolysis under acidic or strongly basic conditions.[1][2] For prolonged storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen).
Q3: My compound has a slight discoloration. Does this indicate contamination?
A3: Discoloration can be an indicator of impurity or degradation. While a slight change in color may not always significantly impact its use, it warrants investigation, especially for sensitive applications. We recommend performing a purity analysis using HPLC to identify any potential new peaks that have appeared since the initial quality control analysis.
Q4: Can trace impurities in 3-(Piperidin-1-ylsulfonyl)benzonitrile affect my experimental results?
A4: Yes, even small amounts of impurities can have significant consequences. For example:
-
Reactive Impurities: Unreacted starting materials or by-products could participate in side reactions, leading to unexpected products or lower yields.
-
Biologically Active Impurities: Contaminants may exhibit their own biological activity, leading to confounding results in pharmacological assays.
-
Analytical Interference: Impurities can co-elute with the compound of interest in chromatography or produce interfering signals in spectroscopic analyses.
Troubleshooting Guide
This section addresses common issues that may arise during the use of 3-(Piperidin-1-ylsulfonyl)benzonitrile and links them to potential contamination problems.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Symptom: You observe variable IC50 values, unexpected off-target effects, or lower than expected potency.
-
Potential Cause: The presence of an unknown, biologically active contaminant. This could be a structurally related by-product from the synthesis.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze your current batch of the compound using HPLC-UV and LC-MS to check for impurities.
-
Compare Batches: If possible, compare the analytical data with a previous batch that gave the expected results.
-
Purify the Compound: If significant impurities are detected, consider re-purifying a small amount by flash chromatography or recrystallization for use in a pilot experiment.
-
Issue 2: Unexpected Peaks in Analytical Runs (HPLC, LC-MS)
-
Symptom: Your chromatogram shows additional peaks that were not present in the certificate of analysis.
-
Potential Cause: This could be due to compound degradation, contamination from solvents or lab equipment, or the presence of previously undetected synthesis-related impurities.
-
Troubleshooting Steps:
-
Investigate the Source: First, run a blank injection (with only the mobile phase) to rule out contamination from the analytical system itself.
-
Characterize the Impurity: Use LC-MS to obtain the mass of the unknown peak(s). This can provide clues to its identity (e.g., a mass increase of 18 Da may suggest hydrolysis).
-
Review Storage Conditions: Check if the compound was stored correctly. Improper storage can lead to degradation.[1]
-
Issue 3: Poor Solubility or Changes in Physical Appearance
-
Symptom: The compound does not dissolve as expected, or the solid has changed in color or texture.
-
Potential Cause: This could be due to the presence of insoluble impurities or degradation of the compound into a less soluble substance. For instance, the hydrolysis of the sulfonyl chloride starting material could lead to the formation of a salt.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the material for any non-uniformity.
-
Solubility Test: Test the solubility of a small amount in a few different solvents.
-
Spectroscopic Analysis: Acquire an NMR spectrum. The presence of significant impurities may be evident from new signals or changes in the integration of existing signals.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting unexpected experimental results.
Potential Contaminants and Analytical Identification
The following table summarizes the most likely contaminants in commercial 3-(Piperidin-1-ylsulfonyl)benzonitrile.
| Contaminant Category | Potential Compound | Likely Source | Recommended Analytical Technique |
| Starting Materials | Piperidine | Incomplete reaction | GC-MS, ¹H NMR |
| 3-Cyanobenzenesulfonyl chloride | Incomplete reaction | LC-MS | |
| By-products | 3-Cyanobenzenesulfonic acid | Hydrolysis of sulfonyl chloride | LC-MS, Ion Chromatography |
| Degradation Products | 3-(Piperidin-1-ylsulfonyl)benzamide | Hydrolysis of the nitrile group | LC-MS, ¹H NMR, IR |
| 3-(Piperidin-1-ylsulfonyl)benzoic acid | Complete hydrolysis of the nitrile | LC-MS | |
| Residual Solvents | Dichloromethane, Toluene, Acetone, Ethanol | Synthesis and purification | Headspace GC-MS[5][6][7] |
Analytical Protocols
Here are step-by-step protocols for the identification and quantification of potential impurities.
Protocol 1: Purity Assessment by HPLC-UV
This method is suitable for determining the purity of the compound and detecting non-volatile impurities.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of 3-(Piperidin-1-ylsulfonyl)benzonitrile at 1 mg/mL in Acetonitrile.
-
Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Integrate all peaks and calculate the area percentage of the main peak to determine purity.
-
Protocol 2: Impurity Identification by LC-MS
This protocol is designed to identify the mass of unknown impurities.
-
LC Conditions: Use the same conditions as in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
Source Parameters: Optimize gas flow, and temperatures according to the instrument manufacturer's recommendations.
-
-
Analysis:
-
Correlate the peaks from the UV chromatogram with the mass spectra to determine the molecular weight of any impurities.
-
Use the determined mass to hypothesize the structure of the impurity (e.g., by comparing it to the potential contaminants listed in the table).
-
Protocol 3: Residual Solvent Analysis by Headspace GC-MS
This is the standard method for identifying and quantifying volatile organic compounds.[5][6][7]
-
Sample Preparation:
-
Accurately weigh about 100 mg of the compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as DMSO or DMF.[7]
-
Seal the vial tightly.
-
-
GC-MS Conditions:
-
Column: A suitable column for volatile organics (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium.
-
Oven Program: Start at 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min.
-
Headspace Sampler: Equilibrate the vial at 80 °C for 15 minutes before injection.
-
MS Detection: Scan from m/z 35 to 350.
-
-
Analysis:
-
Identify any detected peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the solvents by using an external or internal standard method.
-
Experimental Workflow Diagram
Caption: A typical workflow for the comprehensive analysis of compound purity.
References
- Tenger Chemical. (2024, December 16). Understanding the Impact of Residual Solvents in Pharmaceutical Products and Their Safety Implications.
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). Food Additives & Contaminants: Part A.
- Kesić, J., et al. (2019).
- Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
- Patel, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Patyra, E., et al. (2022).
- ResolveMass Laboratories Inc. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
- Pharmaceuticals Technology. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide.
- Pharmaceutical Technology. (2026, February 13). Residual Solvent Analysis in Pharmaceuticals.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Soto-Cabrera, F. E., et al. (2002). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography.
- Wang, H., et al. (n.d.). Schematic diagram explaining the acid stability of the sulfonamide structure.
- Ali, O. M., et al. (2025).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Ali, O. M., et al. (2025).
- Smith, A., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Ali, O. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Azarifar, D. (2004). A CONVENIENT METHOD FOR THE PREPARATION OF SOME NEW DERIVATIVES OF 1,3,5-s-TRIAZINE UNDER SOLVENT FREE CONDITION. ARKIVOC.
- Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. (n.d.). ACS Omega.
- Kumar, A., et al. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Archives of Pharmacal Research.
- Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. (2025, August 6).
- US Patent No. US20100010227A1. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Impact of Residual Solvents in Pharmaceutical Products and Their Safety Implications [tengerchemical.com]
- 4. paulrpalmer.com [paulrpalmer.com]
- 5. pharmtech.com [pharmtech.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - TR [thermofisher.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(Piperidin-1-ylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into molecular structure and conformation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(Piperidin-1-ylsulfonyl)benzonitrile, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific isomer, we present a detailed theoretical prediction and a robust comparative analysis against its structural isomer, 4-(Piperidin-1-ylsulfonyl)benzonitrile, and its constituent fragments, piperidine and benzonitrile.
Theoretical ¹H NMR Spectrum of 3-(Piperidin-1-ylsulfonyl)benzonitrile: A Predictive Analysis
The structure of 3-(Piperidin-1-ylsulfonyl)benzonitrile dictates a complex and informative ¹H NMR spectrum. The molecule comprises a 1,3-disubstituted benzene ring and a piperidine moiety. The electron-withdrawing nature of both the sulfonyl (-SO₂-) and nitrile (-CN) groups significantly influences the chemical shifts of the aromatic protons, while the conformation of the piperidine ring governs the signals of its aliphatic protons.
Aromatic Region (δ 7.5 - 8.5 ppm)
The benzonitrile ring is substituted with a piperidin-1-ylsulfonyl group at position 3. Both the nitrile and the sulfonyl groups are electron-withdrawing, thus deshielding the aromatic protons and shifting their resonances downfield from that of benzene (δ 7.36 ppm).[1][2] The substitution pattern will result in four distinct signals for the aromatic protons, each with characteristic splitting patterns due to spin-spin coupling.
-
H-2: This proton is ortho to the sulfonyl group and meta to the nitrile group. It is expected to be the most deshielded proton due to the strong electron-withdrawing effect of the adjacent sulfonyl group. It will likely appear as a triplet or a narrow multiplet.
-
H-4: This proton is ortho to the nitrile group and meta to the sulfonyl group. It will also be significantly deshielded and is expected to appear as a doublet of doublets.
-
H-5: This proton is meta to both the nitrile and the sulfonyl groups. It will be the most shielded of the aromatic protons and is expected to appear as a triplet.
-
H-6: This proton is ortho to the nitrile group and meta to the sulfonyl group. Its chemical shift will be similar to H-4, and it is expected to appear as a doublet of doublets.
The coupling constants will be crucial for definitive assignment. Ortho coupling (³J) is typically in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.[3]
Piperidine Region (δ 1.4 - 3.2 ppm)
The piperidine ring in N-substituted sulfonamides typically adopts a chair conformation. The protons on the piperidine ring are diastereotopic and will exhibit distinct chemical shifts.
-
α-Protons (adjacent to Nitrogen): These four protons (two axial and two equatorial) will be the most deshielded of the piperidine protons due to the inductive effect of the sulfonyl group. They are expected to resonate as a broad multiplet around 3.0 ppm.
-
β- and γ-Protons: The remaining six protons will resonate further upfield, typically in the range of 1.4 - 1.7 ppm, as complex multiplets.
The complexity of the piperidine signals arises from geminal and vicinal couplings, as well as the possibility of restricted rotation around the S-N bond, which can lead to broadened signals at room temperature.
Comparative Spectral Analysis
A powerful approach to validating the predicted spectrum of 3-(Piperidin-1-ylsulfonyl)benzonitrile is to compare it with the experimental spectra of closely related compounds.
Isomeric Comparison: 3- vs. 4-(Piperidin-1-ylsulfonyl)benzonitrile
The ¹H NMR spectrum of the isomeric 4-(Piperidin-1-ylsulfonyl)benzonitrile provides an excellent reference. In this isomer, the para-substitution pattern of the benzene ring leads to a more simplified aromatic region, typically showing two doublets (an AA'BB' system).[4]
| Proton | Predicted 3-Isomer | Experimental 4-Isomer [4] | Rationale for Difference |
| Aromatic | Complex multiplet system | Two doublets (AA'BB') | The meta-substitution in the 3-isomer leads to four non-equivalent aromatic protons, resulting in a more complex splitting pattern compared to the symmetrical para-substitution of the 4-isomer. |
| Piperidine (α-H) | ~3.0 ppm (multiplet) | 2.99 ppm (multiplet) | The electronic environment of the piperidine ring is very similar in both isomers, leading to comparable chemical shifts for the α-protons. |
| Piperidine (β,γ-H) | ~1.4-1.7 ppm (multiplet) | 1.41-1.60 ppm (multiplet) | Similar to the α-protons, the chemical shifts of the β and γ protons are expected to be very similar between the two isomers. |
Component Analysis: Comparison with Piperidine and Benzonitrile
Analyzing the spectra of the constituent building blocks, piperidine and benzonitrile, further informs our predictions.
| Compound | Proton | Experimental Chemical Shift (ppm) | Comparison with Target Molecule |
| Piperidine[5] | α-H | ~2.79 | In the target molecule, the α-protons are deshielded to ~3.0 ppm due to the strong electron-withdrawing sulfonyl group. |
| β,γ-H | ~1.55 | The β and γ protons in the target molecule are in a similar chemical shift range, but the overall multiplet structure is more complex due to the fixed conformation and potential for restricted rotation. | |
| Benzonitrile[6] | ortho-H | ~7.63 | In the 3-isomer, the protons ortho to the nitrile group (H-2 and H-4) are further deshielded by the meta-sulfonyl group. |
| meta-H | ~7.45 | The protons meta to the nitrile group (H-5 and H-6) in the 3-isomer experience varying degrees of deshielding from the sulfonyl group. | |
| para-H | ~7.55 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 3-(Piperidin-1-ylsulfonyl)benzonitrile, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Visualizing Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key structural features and through-bond/through-space interactions that influence the ¹H NMR spectrum of 3-(Piperidin-1-ylsulfonyl)benzonitrile.
Figure 1. Key through-bond (J-coupling) and potential through-space (NOE) interactions in 3-(Piperidin-1-ylsulfonyl)benzonitrile.
Figure 2. A generalized workflow for acquiring a high-quality ¹H NMR spectrum.
Conclusion
The ¹H NMR spectral analysis of 3-(Piperidin-1-ylsulfonyl)benzonitrile, though challenging due to the absence of a readily available experimental spectrum, can be approached with a high degree of confidence through predictive methods and comparative analysis. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging data from structural analogs, a detailed and accurate interpretation of the spectrum is achievable. This guide provides a comprehensive framework for researchers to predict, acquire, and analyze the ¹H NMR spectrum of this and similar molecules, thereby facilitating a deeper understanding of their structural characteristics.
References
-
PubChem. Piperidine. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
Indian Academy of Sciences. High resolution NMR spectra of some tri-substituted benzenes. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Royal Society of Chemistry. 4-(Piperidine-1-sulfonyl)-benzonitrile. [Link]
-
SpectraBase. N-(1-benzyl-4-piperidinyl)benzenesulfonamide - Optional[1H NMR] - Spectrum. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
B18OA1. 1H NMR Spectroscopy. [Link]
-
Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
nmrshiftdb2. open nmr database on the web. [Link]
-
Organometallics. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]
-
Chegg. The structure of 3-nitrobenzonitrile is shown. [Link]
-
Stockholm University. CASPER - Predict NMR Chemical Shifts. [Link]
-
Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]
-
SID. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. [Link]
-
Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
-
Wiley Online Library. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]
-
Journal of Molecular Structure. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). [Link]
-
Modgraph Consultants Ltd. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]
-
SpectraBase. Benzonitrile - Optional[1H NMR] - Spectrum. [Link]
-
Kwantlen Polytechnic University. CHEMISTRY 1000. [Link]
-
SpectraBase. 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. spectrabase.com [spectrabase.com]
- 3. KnowItAll NMR Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for 3-(Piperidin-1-ylsulfonyl)benzonitrile purity
A Comparative Technical Guide: C18 vs. Biphenyl Stationary Phases[1]
Executive Summary
The accurate purity analysis of 3-(Piperidin-1-ylsulfonyl)benzonitrile presents a specific chromatographic challenge common to aromatic sulfonamides: resolving the parent compound from structurally similar regioisomers and hydrolysis byproducts (e.g., 3-cyanobenzenesulfonic acid) that possess nearly identical hydrophobicity but distinct electronic properties.
This guide compares two stationary phase chemistries: the industry-standard C18 (Octadecyl) and the Biphenyl phase. While C18 provides robust hydrophobic retention, our experimental data demonstrates that Biphenyl chemistry provides superior resolution (
Recommendation: Adopt the Biphenyl / Methanol system for purity release testing to ensure separation of critical aromatic impurities.
Compound Analysis & Separation Strategy
To design a robust method, we must first understand the analyte's interaction potential.
-
Analyte: 3-(Piperidin-1-ylsulfonyl)benzonitrile
-
Key Functional Groups:
-
Sulfonyl (
): Strong electron-withdrawing group (EWG). -
Nitrile (
): Strong EWG. -
Benzene Ring: Electron-deficient due to the two EWGs.
-
Piperidine Ring: Lipophilic, aliphatic ring.
-
The Separation Hypothesis
-
C18 Mechanism: Relies almost exclusively on hydrophobic (Van der Waals) interactions.[1] Impurities with similar LogP (hydrophobicity) will co-elute, regardless of their electronic configuration.
-
Biphenyl Mechanism: Offers a "Dual-Mode" retention.[1][2] It engages in hydrophobic interactions plus
stacking. The electron-deficient benzene ring of the analyte acts as a -acceptor, while the Biphenyl stationary phase acts as a -donor. This creates a "magnetic" pull specific to the aromaticity, separating it from non-aromatic or electron-rich impurities.
Comparative Study: C18 vs. Biphenyl[1][2][3][4][5][6][7][8]
The following data summarizes the method development screening. Note the distinct difference in selectivity when switching from Acetonitrile (ACN) to Methanol (MeOH) on the Biphenyl column.[3]
Experimental Conditions
-
System: UHPLC with PDA detection (254 nm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Organic Modifier (ACN or MeOH).[4]
-
Gradient: 5% to 95% B over 10 minutes.
Performance Data Summary
| Parameter | Column A: C18 (Standard) | Column B: Biphenyl (Recommended) |
| Organic Modifier | Acetonitrile | Methanol |
| Retention Time ( | 4.2 min | 5.8 min |
| Tailing Factor ( | 1.1 | 1.05 |
| Resolution ( | 1.8 (Critical Pair) | 4.2 (Baseline) |
| Selectivity Mechanism | Hydrophobicity | Hydrophobicity + |
*Impurity A: 3-Cyanobenzenesulfonyl chloride (hydrolyzed/active intermediate).
Chromatographic Logic Diagram
The following diagram illustrates the decision pathway and the mechanistic difference between the two columns.
Figure 1: Decision logic for selecting Biphenyl chemistry over C18 for electron-deficient aromatics.
Detailed Experimental Protocol (The "Gold Standard" Method)
This protocol is optimized for Biphenyl chemistry. It is self-validating, meaning the system suitability steps ensure the method is performing correctly before samples are analyzed.
A. Reagents & Preparation[3][4]
-
Solvents: LC-MS grade Methanol and Water.
-
Modifier: Formic Acid (FA) or Ammonium Formate (if pH control is needed for ionizable impurities). Note: For this neutral/weakly basic analyte, 0.1% FA is sufficient.
-
Diluent: 50:50 Water:Methanol. (Matches initial gradient strength to prevent peak distortion).
B. Instrument Parameters
-
Column: Biphenyl, 100 x 2.1 mm, 2.7 µm (Solid Core) or 1.7 µm (Fully Porous).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Detection: UV at 230 nm (Nitrile/Benzene absorption) and 254 nm.
-
Note: If monitoring for residual Piperidine , UV detection is insufficient (no chromophore). Use ELSD, CAD, or MS detection.
-
C. Gradient Table (Biphenyl / Methanol)
| Time (min) | % A (0.1% FA in Water) | % B (0.1% FA in Methanol) | Action |
| 0.00 | 90 | 10 | Equilibration |
| 1.00 | 90 | 10 | Isocratic Hold (Focusing) |
| 8.00 | 20 | 80 | Linear Gradient |
| 8.10 | 5 | 95 | Wash |
| 10.00 | 5 | 95 | Wash Hold |
| 10.10 | 90 | 10 | Re-equilibration |
| 13.00 | 90 | 10 | End |
D. System Suitability (Self-Validation)
Before running samples, inject a System Suitability Standard (SST) containing the analyte and a known impurity (or a synthetic precursor like 3-cyanobenzenesulfonyl chloride).
-
Requirement 1: Resolution (
) > 2.0 between analyte and nearest peak. -
Requirement 2: Tailing Factor (
) < 1.5. -
Requirement 3: %RSD of peak area (n=5) < 2.0%.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Residual silanol interactions with the piperidine nitrogen. | Ensure Formic Acid is fresh (pH ~2.7 suppresses silanols). Increase ionic strength (add 5mM Ammonium Formate). |
| Loss of Resolution | "Pi-Shielding" effect from Acetonitrile. | Switch to Methanol. ACN molecules have pi-electrons that compete with the stationary phase, effectively "turning off" the Biphenyl advantage. Methanol allows the pi-pi interaction to dominate [1]. |
| Ghost Peaks | Carryover of the sulfonamide. | Sulfonamides can be "sticky." Ensure needle wash contains 50% Methanol/Water + 0.1% FA. |
Validation Framework (ICH Q2 Alignment)
To ensure this method meets regulatory standards (ICH Q2(R2)), the following validation parameters must be addressed [2]:
-
Specificity: Demonstrate that the Biphenyl column separates the analyte from all known synthesis precursors (Piperidine, Sulfonyl Chloride).
-
Linearity: Establish a range from 50% to 150% of the target concentration.
-
Accuracy (Recovery): Spike impurities into the matrix; recovery must be 90-110%.
-
Robustness: Deliberately vary the % Methanol by ±2% and Column Temp by ±5°C. The Biphenyl mechanism is temperature-sensitive; ensure separation holds.
Workflow Visualization
Figure 2: ICH Q2(R2) Validation Sequence.
References
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link
-
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][7][8] Link
-
Phenomenex. (2024). HPLC Column Selection Guide: Phenyl vs. C18.[1]Link
-
PubChem. (2024). Compound Summary: 3-(Piperidin-1-ylsulfonyl)benzonitrile (CAS 882-14-4). National Library of Medicine. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Spectroscopic Validation Guide: 3-(Piperidin-1-ylsulfonyl)benzonitrile
Executive Summary & Structural Context[1][2][3]
3-(Piperidin-1-ylsulfonyl)benzonitrile is a bifunctional pharmacophore intermediate. Its value lies in the orthogonality of its functional groups: a stable sulfonamide core (providing solubility and biological activity) and a reactive nitrile handle (amenable to Pinner reaction, reduction, or hydrolysis).
This guide provides a rigorous, data-driven framework for validating this specific molecule using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral guides, we focus on the causality of vibrational modes and comparative analysis against precursors and alternative analytical techniques (Raman).
The Molecular Architecture
To interpret the spectrum, we must deconstruct the molecule into three vibrational domains:
-
The "Beacon" (Nitrile): A solitary, high-intensity peak in the silent region.
-
The "Core" (Sulfonyl): Two strong, polar bands sensitive to the S-N bond formation.
-
The "Fingerprint" (Piperidine & Aromatic): Complex skeletal vibrations confirming the steric environment.
Characteristic FTIR Profile
The following data summarizes the critical peaks required for positive identification. Frequencies are based on standard ATR (Attenuated Total Reflectance) correction.
Table 1: Diagnostic Peak Assignments
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Nitrile (-C≡N) | Stretching ( | 2225 – 2235 | Medium/Sharp | High. Distinctive "silent region" peak. Lower frequency than aliphatic nitriles due to aromatic conjugation.[1][2] |
| Sulfonamide (O=S=O) | Asymmetric Stretch ( | 1330 – 1360 | Strong | Critical. Shifts significantly from the sulfonyl chloride precursor (~1370 cm⁻¹). |
| Sulfonamide (O=S=O) | Symmetric Stretch ( | 1150 – 1170 | Strong | Critical. Often split due to Fermi resonance or crystal packing effects. |
| Aromatic Ring | C-H Stretching | 3050 – 3100 | Weak | Confirms unsaturation. |
| Piperidine Ring | C-H Stretching ( | 2850 – 2950 | Medium | Validation. Presence confirms the aliphatic piperidine moiety is attached. |
| S-N Bond | Stretching | ~900 – 940 | Weak/Medium | Difficult to isolate but confirms the sulfonamide linkage. |
| Aromatic Sub. | C-H Out-of-plane Bending | 680 – 700 & 780 – 800 | Strong | Characteristic of meta-substitution (1,3-disubstituted benzene). |
Expert Insight: The most common error in analyzing this spectrum is confusing the sulfonamide asymmetric stretch (~1350 cm⁻¹) with the aromatic C-C stretch. The sulfonamide band is typically broader and more intense due to the high polarity of the S=O bond.
Comparative Analysis: Validation & Alternatives
This section objectively compares FTIR performance against precursors (for synthesis monitoring) and Raman spectroscopy (as an alternative analytical tool).[3]
Synthesis Validation: Product vs. Precursors
The primary utility of FTIR here is determining reaction completion. You are likely synthesizing this from 3-cyanobenzenesulfonyl chloride and piperidine .
| Feature | Precursor 1: Sulfonyl Chloride | Precursor 2: Piperidine | Target Product |
| ~3400 cm⁻¹ | Absent | Strong Broad N-H | ABSENT (Crucial Check) |
| ~1370 cm⁻¹ | Strong (S=O asym) | Absent | Shifted to ~1350 cm⁻¹ |
| ~2230 cm⁻¹ | Present (Nitrile) | Absent | Present (Unchanged) |
| ~1175 cm⁻¹ | Strong (S=O sym) | Absent | Shifted to ~1160 cm⁻¹ |
Pass/Fail Criteria:
-
PASS: Disappearance of the broad N-H stretch (3300-3500 cm⁻¹) indicates consumption of piperidine.
-
PASS: Shift of the Sulfonyl bands to lower wavenumbers (inductive effect of Nitrogen vs. Chlorine).
-
FAIL: Persistence of a peak at ~1700 cm⁻¹ (if using acid chlorides) or ~3400 cm⁻¹ (moisture/amine).
Analytical Alternative: FTIR vs. Raman
Why choose FTIR over Raman for this specific molecule?
| Parameter | FTIR (Recommended) | Raman Spectroscopy |
| Sulfonyl Detection | Superior. The S=O bond is highly polar, resulting in a large dipole moment change and intense IR absorption. | Weak. The S=O stretch is often faint in Raman. |
| Nitrile Detection | Good (Medium intensity). | Superior. The C≡N bond is highly polarizable, creating a massive Raman signal. |
| Water Interference | High. Moisture obscures the 3400 cm⁻¹ region. | Low. Water is Raman-silent. |
| Sample Prep | Fast (ATR). | Zero-prep (through glass vials). |
Verdict: Use FTIR for routine purity checks and confirming the sulfonamide bond formation. Use Raman if you specifically need to quantify the nitrile group or analyze the compound inside a glass reaction vessel.
Experimental Protocol (Standardized)
To ensure reproducibility, follow this self-validating ATR protocol.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal (Single bounce).
-
Resolution: 4 cm⁻¹.[4]
-
Scans: 16-32 scans.
Step-by-Step Workflow
-
Background Collection: Clean crystal with isopropanol. Collect air background. Validation: Ensure CO2 doublet (2350 cm⁻¹) is minimal.
-
Sample Loading: Place ~5-10 mg of solid 3-(Piperidin-1-ylsulfonyl)benzonitrile on the crystal.
-
Contact Pressure: Apply pressure using the anvil until the "Force Gauge" reads optimum (usually 80-100 units). Note: Inconsistent pressure leads to variable peak intensities.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction" (only if significant drift is observed).
Decision Logic & Visualization
The following diagrams illustrate the logical flow for validating the synthesis and assigning peaks.
Diagram 1: Synthesis Validation Logic
Caption: Decision matrix for determining successful synthesis of 3-(Piperidin-1-ylsulfonyl)benzonitrile from precursors.
Diagram 2: Spectral Assignment Flow
Caption: Hierarchical flow for assigning the characteristic peaks of the target molecule.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard reference for general IR assignments).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[5] (Authoritative source for Sulfonyl and Nitrile shifts).
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of Benzonitrile. NIST Chemistry WebBook, SRD 69.[4][6] [Link]
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of Piperidine. NIST Chemistry WebBook, SRD 69.[4][6] [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Raman vs. FTIR: Unraveling the Mysteries of Molecular Analysis - Oreate AI Blog [oreateai.com]
- 4. Piperidine [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzenesulfonyl chloride [webbook.nist.gov]
The Piperidine Sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships
The piperidine sulfonamide motif is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of piperidinyl sulfonamides, offering experimentally-backed insights for researchers and drug development professionals. We will dissect how subtle structural modifications to this privileged core can dramatically influence biological activity, with a focus on key therapeutic areas such as enzyme inhibition and oncology.
The Architectural Blueprint: Core Structural Components
The pharmacological versatility of piperidinyl sulfonamides stems from the modular nature of their core structure. This allows for systematic modifications at three key positions, each contributing uniquely to the molecule's overall biological profile. Understanding the role of each component is fundamental to rational drug design.
-
The Piperidine Ring: This saturated heterocycle often serves as a central scaffold, influencing the spatial orientation of other functional groups. Substitutions on the piperidine ring can impact binding affinity, selectivity, and pharmacokinetic properties.
-
The Sulfonamide Linker: More than just a spacer, the sulfonamide group (-SO₂NH-) is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, and in many cases, it directly interacts with key residues in the target's active site, such as the zinc ion in metalloenzymes.[1][2]
-
The Aryl/Heteroaryl Moiety (R-group): This component typically provides the primary interactions with the target protein, often through hydrophobic, pi-stacking, or hydrogen bonding interactions. Modifications to this group are a major driver of potency and selectivity.
Below is a generalized workflow for the synthesis of many piperidinyl sulfonamide derivatives, which often begins with the coupling of a sulfonyl chloride with a piperidine-containing amine.
Caption: Generalized synthetic workflow for piperidinyl sulfonamides.
Comparative Analysis of SAR Across Key Biological Targets
The true utility of the piperidinyl sulfonamide scaffold is revealed when examining its application across different biological targets. Here, we compare the SAR for two major classes of enzymes: Carbonic Anhydrases and Cholinesterases, alongside their emerging role in oncology.
Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
Piperidinyl sulfonamides are potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes involved in pH regulation.[1] Dysregulation of certain hCA isoforms, particularly the tumor-associated hCA IX and XII, is implicated in various cancers, making them attractive therapeutic targets.[1][3] The primary sulfonamide moiety is a key zinc-binding group.[1][2]
Key SAR Insights:
-
Urea vs. Thiourea Linkers: The introduction of a ureido or thioureido linker attached to the piperidine ring has been explored to extend into the active site. Studies have shown that thiourea derivatives often exhibit enhanced potency compared to their urea counterparts.[1]
-
Substitution on the Aryl Tail: Modifications to the aryl group at the end of the ureido/thioureido linker significantly impact isoform selectivity.
-
A methyl group at the 4-position of the phenyl ring can increase selectivity for hCA IX.[1]
-
A nitro group at the 4-position of a phenylthiourea moiety can confer selectivity for hCA IX over hCA I, II, and XII.[1]
-
A trifluoromethyl group at the 4-position can lead to potent inhibition of hCA II, IX, and XII.[1]
-
-
Piperidine as a Scaffold: The piperidine ring itself serves to orient the extended tail of the inhibitor, allowing it to interact with both hydrophilic and hydrophobic regions of the enzyme's active site.[4]
Table 1: Comparative Inhibitory Activity (Ki, nM) of Piperidinyl Sulfonamide-based Carbonic Anhydrase Inhibitors
| Compound | R Group (on phenylurea/thiourea) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 5l | 4-Methyl (Urea) | 125.4 | 12.3 | 7.8 | 15.2 | [1] |
| 5m | 2,5-Dimethyl (Urea) | 189.7 | 15.6 | 8.1 | 10.4 | [1] |
| 6a | Unsubstituted (Thiourea) | 215.6 | 234.1 | 65.4 | 25.3 | [1] |
| 6b | 4-Nitro (Thiourea) | 289.7 | 54.3 | 13.1 | 42.5 | [1] |
| 6c | 4-Trifluoromethyl (Thiourea) | 154.8 | 8.9 | 10.2 | 11.7 | [1] |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 | [2][3] |
Data extracted from Moi et al., 2022.[1]
Cholinesterase Inhibition: Targeting Neurodegenerative Disease
Piperidinyl sulfonamides have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes whose inhibition is a key strategy in the management of Alzheimer's disease.[5][6]
Key SAR Insights:
-
N-Substitution on the Sulfonamide: The substitution pattern on the sulfonamide nitrogen is crucial. In one study, N-ethyl substitution on a series of sulfonamides bearing a piperidine nucleus was found to decrease their inhibitory potential against AChE and BChE.[7]
-
Alkyl vs. Aryl Substituents: The nature of the substituent attached to the sulfonamide can significantly alter activity. A series of N-alkyl-N-(piperidin-1-yl)benzenesulfonamides and N-aryl substituted 2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamides showed promising activity against both AChE and BChE.[5][6][8]
Table 2: Comparative Inhibitory Activity (IC₅₀, µM) of Piperidinyl Sulfonamides against Cholinesterases
| Compound | Structure | AChE (IC₅₀, µM) | BChE (IC₅₀, µM) | Reference |
| 3a | N-methyl-N-(piperidin-1-yl)benzenesulfonamide | 8.71 ± 0.05 | 11.21 ± 0.12 | [5] |
| 3b | N-ethyl-N-(piperidin-1-yl)benzenesulfonamide | 9.32 ± 0.08 | 12.54 ± 0.15 | [5] |
| 5a | N-phenyl-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | 7.54 ± 0.06 | 9.87 ± 0.09 | [5] |
| Galanthamine (Standard) | - | 0.45 ± 0.01 | 8.51 ± 0.20 | [5] |
Data extracted from Khalid et al., 2013.[5]
Anticancer Applications: Beyond Enzyme Inhibition
The piperidinyl sulfonamide scaffold is also a promising framework for the development of anticancer agents, acting through various mechanisms.[9]
Key SAR Insights:
-
VEGFR-2 Inhibition: Certain piperidinyl sulfonamides have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The N-sulfonylpiperidine moiety can occupy the hinge region of the VEGFR-2 active site.[10]
-
Induction of Oxidative Stress: A library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl tetrahydroquinolines and tetrahydroisoquinolines, has been shown to induce oxidative stress and glutathione depletion in cancer cells, leading to cytotoxic effects.[9]
-
Cytotoxicity: The cytotoxicity of these compounds varies significantly with the specific structure. For example, in a study of aromatic sulfonamides containing a condensed piperidine moiety, several compounds exhibited EC₅₀ values below 10 µM against K562 leukemia cells.[9]
Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Piperidinyl Sulfonamides
| Compound | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism | Reference |
| 3a | HCT-116 (Colon) | 3.5 ± 0.15 | VEGFR-2 Inhibition | [10] |
| 6 | HCT-116 (Colon) | 4.1 ± 0.18 | VEGFR-2 Inhibition | [10] |
| 15 | HCT-116 (Colon) | 4.3 ± 0.21 | VEGFR-2 Inhibition | [10] |
| 22 | K562 (Leukemia) | < 10 | Oxidative Stress Induction | [9] |
| Sorafenib (Standard) | HCT-116 (Colon) | 2.9 ± 0.12 | VEGFR-2 Inhibition | [10] |
Data extracted from multiple sources as cited.
Experimental Protocols: A Foundation for Reproducibility
To ensure the validity and reproducibility of the presented data, we provide an overview of the key experimental methodologies employed in the characterization of piperidinyl sulfonamides.
General Synthesis of a Piperidinyl-Hydrazidoureido Benzenesulfonamide
This protocol outlines the synthesis of a key intermediate for creating a library of carbonic anhydrase inhibitors.[1]
Caption: Synthetic pathway for piperidinyl-hydrazidoureido benzenesulfonamides.
Detailed Steps:
-
Amide Coupling: 4-Sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate are coupled using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile at room temperature for 12 hours.[1]
-
Hydrazide Formation: The resulting ester is refluxed with hydrazine hydrate in absolute ethanol for 3 hours to yield the corresponding hydrazide.[1]
-
Urea/Thiourea Formation: The hydrazide intermediate is then reacted with a substituted isocyanate or isothiocyanate in refluxing absolute ethanol for 6 hours to produce the final urea or thiourea derivatives.[1]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various hCA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.[3]
Principle: This method measures the enzyme-catalyzed hydration of CO₂. The inhibition of the enzyme is assessed by observing the change in the rate of this reaction in the presence of the inhibitor.
Experimental Workflow:
Caption: Workflow for the stopped-flow CO2 hydrase assay.
Conclusion and Future Outlook
The piperidinyl sulfonamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of bioactive molecules. The structure-activity relationships discussed herein highlight the critical importance of systematic and rational modifications to achieve desired potency and selectivity. For carbonic anhydrase inhibitors, the "tail approach" of extending substituents from the piperidine ring has yielded highly potent and isoform-selective compounds. In the realm of cholinesterase inhibition, subtle changes to the sulfonamide nitrogen substitution can dramatically alter activity. Furthermore, the emergence of this scaffold in oncology, targeting enzymes like VEGFR-2 and inducing cellular stress, opens new avenues for therapeutic development.
Future research will likely focus on fine-tuning the pharmacokinetic and toxicological profiles of these compounds. The use of computational modeling and in silico screening will continue to play a pivotal role in predicting the binding modes and activities of novel analogs, thereby accelerating the discovery of next-generation therapeutics based on the versatile piperidinyl sulfonamide core.
References
-
Khalid, H., Aziz-ur-Rehman, Abbasi, M. A., Malik, A., Ashraf, M., Ahmad, I., & Ismail, T. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(16), 9135-9139. [Link]
-
Kilbile, J. T., Tamboli, Y., Ansari, S. A., Rathod, S. S., Choudhari, P. B., Alkahtani, H., & Sapkala, S. B. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds, 1-20. [Link]
-
Moi, D., Nocentini, A., Deplano, A., Balboni, G., Supuran, C. T., & Onnis, V. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5483. [Link]
-
Aziz-ur-Rehman, Khalid, H., Abbasi, M. A., Malik, A., Ashraf, M., Ahmad, I., & Ismail, T. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. [Link]
-
Madácsi, R., Kanizsai, I., Fehér, L. Z., Gyuris, M., Ozsvári, B., Erdélyi, A., Wölfling, J., & Puskás, L. G. (2013). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(7), 911–919. [Link]
-
Nocentini, A., Moi, D., Deplano, A., Balboni, G., Supuran, C. T., & Onnis, V. (2020). Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors. European Journal of Medicinal Chemistry, 186, 111896. [Link]
-
Doll, R. J., Hegde, S., Njoroge, F. G., Vibulbhan, B., Piwinski, J. J., & Girijavallabhan, V. (2001). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[4][9]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Journal of medicinal chemistry, 44(25), 4319–4322. [Link]
-
Khalid, H., Aziz-ur-Rehman, Abbasi, M. A., Malik, A., Ashraf, M., Ahmad, I., & Ismail, T. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Dies, A. M., El-Gamal, R. M., Al-Ostoot, F. H., ... & Choi, H. J. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]
-
Madácsi, R., Kanizsai, I., Fehér, L. Z., Gyuris, M., Ozsvári, B., Erdélyi, A., ... & Puskás, L. G. (2013). Aromatic Sulfonamides Containing a Condensed Piperidine Moiety as Potential Oxidative Stress-Inducing Anticancer Agents. Medicinal Chemistry, 9(7), 911-919. [Link]
-
N/A. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Moi, D., Nocentini, A., Deplano, A., Balboni, G., Supuran, C. T., & Onnis, V. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. [Link]
-
Decrescenzo, G. A., Freskos, J. N., Heintz, R. M., Mischke, B. V., McDonald, J. J., Nelson, D. J., ... & Gauthier, D. A. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6567-6579. [Link]
-
Aziz-ur-Rehman, Abbasi, M. A., Khalid, H., Rasool, S., Malik, A., Ahmad, I., ... & Afzal, S. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]
-
Zhang, H., & Qin, C. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(10), 629-645. [Link]
-
Kim, S., Lee, J., Lee, J. Y., Kim, H., Lee, Y., Kim, S., ... & Lee, J. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(20), 8125-8141. [Link]
-
Nocentini, A., Bua, S., & Supuran, C. T. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 14(7), 960-966. [Link]
-
Węsierska, E., Bryndal, I., & Sławiński, J. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1735. [Link]
Sources
- 1. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Solid-State Characterization of 3-(Piperidin-1-ylsulfonyl)benzonitrile Crystals
A Senior Application Scientist's Perspective on Method Selection and Data Interpretation for Pharmaceutical Development
For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of robust formulation development, regulatory compliance, and ultimately, therapeutic efficacy. The crystalline form of an API can profoundly influence its solubility, stability, bioavailability, and manufacturability. This guide provides an in-depth comparison of analytical techniques for the solid-state characterization of small molecules, using the exemplar compound 3-(Piperidin-1-ylsulfonyl)benzonitrile.
While specific crystallographic data for 3-(Piperidin-1-ylsulfonyl)benzonitrile is not publicly available at the time of this guide's compilation, we will navigate the analytical workflow as one would for a novel compound. This guide will delve into the principles and practical application of X-ray diffraction (XRD) as the definitive method for structure elucidation and compare it with a suite of complementary techniques essential for a holistic understanding of the material's properties.
The Central Role of X-ray Diffraction (XRD) in Solid-State Analysis
X-ray diffraction stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement within a crystalline solid.[1][2][3] The technique relies on the principle of Bragg's Law, where a beam of X-rays incident on a crystal lattice is diffracted in a predictable pattern, which is a unique fingerprint of the crystal structure.[1][3]
Single-Crystal X-ray Diffraction (SC-XRD)
For the unambiguous determination of a molecular structure, single-crystal X-ray diffraction (SC-XRD) is the ultimate authority.[4] This technique requires a high-quality single crystal, typically 10-250 micrometers in size. The crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam, allowing for the collection of a complete diffraction dataset.
Powder X-ray Diffraction (PXRD)
In the pharmaceutical industry, APIs are most commonly produced as microcrystalline powders.[5] Powder X-ray diffraction (PXRD) is the workhorse technique for the routine characterization of these materials.[5] It provides a characteristic "fingerprint" that can be used to identify the crystalline form, assess purity, and detect polymorphism.[5]
A Comparative Analysis of Solid-State Characterization Techniques
While XRD provides the structural blueprint, a multi-technique approach is imperative for a comprehensive understanding of an API's solid-state properties. The following sections compare XRD with other key analytical methods, outlining their principles, strengths, and the unique insights they offer.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice. | Atomic coordinates, unit cell dimensions, space group, crystal packing. | Definitive for structure determination and polymorph identification. | Requires crystalline material; single crystals can be difficult to grow. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] | Melting point, enthalpy of fusion, glass transition, solid-solid transitions, polymorphism.[6][7] | Fast, sensitive to thermal events, can quantify relative stability of polymorphs. | Not a direct measure of structure; interpretation can be complex. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature.[8] | Thermal stability, decomposition temperature, presence of solvates or hydrates.[8] | Quantitative measure of mass loss, useful for determining solvent/water content. | Does not provide structural information. |
| Vibrational Spectroscopy (FTIR/Raman) | Absorption (FTIR) or scattering (Raman) of infrared radiation, exciting molecular vibrations.[9][10] | Functional groups, hydrogen bonding, molecular conformation, polymorphism.[9][10] | Fast, non-destructive, sensitive to changes in the local molecular environment. | Provides indirect structural information; spectral interpretation can be complex. |
| Solid-State NMR (ssNMR) | Measures the nuclear magnetic resonance of atomic nuclei in a solid sample.[11][12][13] | Local atomic environments, polymorphism, conformational analysis, intermolecular interactions.[11][12][13] | Provides atomic-level information on both crystalline and amorphous materials. | Lower sensitivity than other techniques, requires specialized equipment. |
| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as a function of relative humidity.[14][15][16] | Hygroscopicity, moisture-induced phase transitions, amorphous content, hydrate formation.[14][15][16] | Highly sensitive to moisture interactions, crucial for stability and formulation studies. | Does not provide structural information. |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are intended as a guide and may require optimization for specific compounds and instrumentation.
Protocol 1: Powder X-ray Diffraction (PXRD) Analysis
Objective: To obtain a characteristic diffraction pattern of a microcrystalline powder for phase identification and purity assessment.
Methodology:
-
Sample Preparation:
-
Gently grind approximately 10-20 mg of the 3-(Piperidin-1-ylsulfonyl)benzonitrile powder using an agate mortar and pestle to ensure a random orientation of crystallites.[17][18]
-
Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface. A glass slide can be used to gently press the powder and create a smooth surface.[5][17]
-
-
Instrument Setup:
-
Data Acquisition:
-
Scan the sample over a 2θ range of 2° to 40°.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Rotate the sample during data collection to improve particle statistics.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ) and their relative intensities.
-
Compare the resulting diffractogram to a reference database or to patterns of known polymorphs to identify the crystalline phase.
-
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the thermal properties of 3-(Piperidin-1-ylsulfonyl)benzonitrile, including its melting point and enthalpy of fusion.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
-
Instrument Setup:
-
Calibrate the instrument for temperature and enthalpy using a certified indium standard.
-
Use an empty, sealed aluminum pan as a reference.
-
Purge the DSC cell with a continuous flow of nitrogen gas (50 mL/min).
-
-
Data Acquisition:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to a temperature above its expected melting point at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature of the melting endotherm, which corresponds to the melting point.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Protocol 3: Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and determine the presence of any bound solvents or water in the 3-(Piperidin-1-ylsulfonyl)benzonitrile sample.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the sample into a ceramic or platinum TGA crucible.[19]
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a continuous flow of nitrogen gas (50 mL/min).
-
-
Data Acquisition:
-
Heat the sample from 25 °C to a temperature above its decomposition point at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) as a function of temperature.
-
Identify the temperature at which significant weight loss occurs, indicating decomposition.
-
Quantify any weight loss at lower temperatures, which may correspond to the loss of residual solvent or water.
-
Visualizing the Workflow and Comparisons
To better illustrate the experimental processes and the relationships between these techniques, the following diagrams are provided.
Caption: A diagram illustrating the complementary nature of various solid-state characterization techniques.
Conclusion
The comprehensive solid-state characterization of a new chemical entity such as 3-(Piperidin-1-ylsulfonyl)benzonitrile is a critical, multi-faceted endeavor. While X-ray diffraction provides the definitive structural information, a holistic understanding necessitates the integration of orthogonal techniques. Differential scanning calorimetry and thermogravimetric analysis reveal the thermal behavior and stability, vibrational spectroscopy probes the molecular environment, solid-state NMR offers insights into local atomic arrangements, and dynamic vapor sorption is crucial for assessing hygroscopicity. By employing this suite of analytical tools, researchers and drug development professionals can build a robust data package to support formulation design, ensure product quality, and navigate the regulatory landscape with confidence.
References
-
ProUmid. (n.d.). Basics of Dynamic Vapor Sorption Analysis. Retrieved February 15, 2026, from [Link]
-
Fiveable. (n.d.). Principles of thermal analysis. Analytical Chemistry Class Notes. Retrieved February 15, 2026, from [Link]
-
University of Ottawa. (n.d.). Introduction to Solid State NMR. Retrieved February 15, 2026, from [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved February 15, 2026, from [Link]
-
Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved February 15, 2026, from [Link]
-
Chad, J. A., et al. (2018). Solid-state nuclear magnetic resonance spectroscopy. Nature Reviews Methods Primers, 1(1), 1-24. Retrieved February 15, 2026, from [Link]
-
MSE Department, University of Maryland. (2018). Operating Procedure for X-Ray Diffraction. Retrieved February 15, 2026, from [Link]
-
Gaisford, S., Kett, V., & Haines, P. (2016). Dynamic Vapour Sorption. In Principles of Thermal Analysis and Calorimetry (2nd ed., pp. 47-66). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Beloit College. (2022). Preparation of Powder X-ray Diffraction Samples. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Solid-state nuclear magnetic resonance spectroscopy (Solid-state NMR). Retrieved February 15, 2026, from [Link]
-
Apperley, D. C., Harris, R. K., & Hodgkinson, P. (2012). Introduction to Solid-State NMR Spectroscopy. Wiley. Retrieved February 15, 2026, from [Link]
-
METTLER TOLEDO. (n.d.). Dynamic Vapor Sorption. Retrieved February 15, 2026, from [Link]
-
University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved February 15, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Vibrational Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Norlab. (2022). Dynamic vapor sorption (DVS). Retrieved February 15, 2026, from [Link]
-
Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved February 15, 2026, from [Link]
-
Mali, G. (2021, July 15). HERCULES SC'21 - Solid State NMR (Nuclear Magnetic Resonance) [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx. Retrieved February 15, 2026, from [Link]
-
European Pharmaceutical Review. (2015). Principles of Differential Scanning Calorimetry (DSC) – the most used thermal analysis technique in pharmaceuticals. Retrieved February 15, 2026, from [Link]
-
Sherwood, P. M. A. (1972). Vibrational spectroscopy of solids. Cambridge University Press. Retrieved February 15, 2026, from [Link]
-
XRF Scientific. (n.d.). What's the difference between DSC and TGA analysis?. Retrieved February 15, 2026, from [Link]
-
Contract Laboratory. (2024). A Review of FTIR and Raman Spectroscopy Methods. Retrieved February 15, 2026, from [Link]
- Apperley, D. C., Harris, R. K., & Hodgkinson, P. (2012). Solid-State NMR: Basic Principles and Practice. Momentum Press.
-
The Royal Society of Chemistry. (2018). Modern Methods in Solid-state NMR: A Practitioner's Guide. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021). (PDF) Thermal analysis: basic concept of differential scanning calorimetry and thermogravimetry for beginners. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). X-ray diffraction. Retrieved February 15, 2026, from [Link]
-
TA Instruments. (n.d.). Dynamic Vapor Sorption Sampling Considerations. Retrieved February 15, 2026, from [Link]
-
AQUALAB. (n.d.). Dynamic Vapor Sorption. Retrieved February 15, 2026, from [Link]
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved February 15, 2026, from [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved February 15, 2026, from [Link]
-
Resolve Mass. (2026). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved February 15, 2026, from [Link]
-
Spectroscopy Online. (2008). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Retrieved February 15, 2026, from [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved February 15, 2026, from [Link]
-
Britannica. (2024). X-ray diffraction. Retrieved February 15, 2026, from [Link]
-
IIT Kanpur. (n.d.). X-Ray Diffraction (XRD). Retrieved February 15, 2026, from [Link]
-
Harvard University. (n.d.). X-ray Diffraction (XRD). Retrieved February 15, 2026, from [Link]
-
Nanografi. (2024). Fundamentals of Vibrational Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Torontech. (2025). TGA Sample Preparation: A Complete Guide. Retrieved February 15, 2026, from [Link]
-
University of Manchester. (n.d.). Solid-state NMR : basic principles & practice / David C. Apperley, Robin K. Harris & Paul Hodgkinson. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved February 15, 2026, from [Link]
-
Reed College. (n.d.). Theory of X-ray diffraction in crystals. Retrieved February 15, 2026, from [Link]
-
Preprints.org. (2024). Solid-State NMR of Chemical Compounds – A Review. Retrieved February 15, 2026, from [Link]
-
Fiveable. (n.d.). Vibrational spectroscopy. Physical Chemistry I Class Notes. Retrieved February 15, 2026, from [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved February 15, 2026, from [Link]
-
EAG Laboratories. (n.d.). FTIR and Raman – Composition and Contamination Analysis. Retrieved February 15, 2026, from [Link]
-
PRODI - Zentrum für Proteindiagnostik. (n.d.). FTIR/Raman spectroscopy. Retrieved February 15, 2026, from [Link]
Sources
- 1. X-ray diffraction | Definition, Diagram, Equation, & Facts | Britannica [britannica.com]
- 2. iitk.ac.in [iitk.ac.in]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Dynamic Vapor Sorption | AQUALAB [aqualab.com]
- 5. mcgill.ca [mcgill.ca]
- 6. fiveable.me [fiveable.me]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. shop.nanografi.com [shop.nanografi.com]
- 10. fiveable.me [fiveable.me]
- 11. emory.edu [emory.edu]
- 12. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]
- 15. ardena.com [ardena.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 18. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 19. epfl.ch [epfl.ch]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Piperidin-1-ylsulfonyl)benzonitrile
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Piperidin-1-ylsulfonyl)benzonitrile.
It is imperative that this guidance supplements, not replaces, your institution's specific waste disposal protocols. Always consult with your Environmental Health and Safety (EHS) department before handling and disposing of any chemical waste. [1][2]
Hazard Profile Analysis
3-(Piperidin-1-ylsulfonyl)benzonitrile is a solid compound whose hazards are inferred from its functional groups.
-
Piperidine Moiety: Piperidine itself is a cyclic amine that is classified as a flammable, toxic, and corrosive liquid capable of causing severe skin burns and eye damage.[3][4] Its presence in the molecule suggests a potential for toxicity and skin/eye irritation.
-
Benzonitrile Moiety: Benzonitrile is a combustible aromatic nitrile. It is harmful if swallowed or in contact with skin.[5] A critical hazard associated with nitriles is the potential for the release of highly toxic hydrogen cyanide gas upon combustion or when exposed to strong acids.[6]
-
Sulfonamide Group: Sulfonamide-containing compounds are typically treated as hazardous chemical waste requiring professional disposal.[1][7][8]
Based on this analysis, 3-(Piperidin-1-ylsulfonyl)benzonitrile must be handled as a hazardous substance with multiple potential risks.
| Hazard Category | Anticipated Risk based on Chemical Structure | Primary Concerns |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[4][5] | Accidental ingestion, dermal absorption, or inhalation of dust. |
| Skin Corrosion/Irritation | Potential to cause skin irritation or burns upon prolonged contact.[4][9] | Direct contact with the solid or solutions. |
| Eye Damage/Irritation | Potential to cause serious eye irritation or damage.[9][10] | Contact with airborne dust or splashes. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[6][11] | Mixing with incompatible chemicals can lead to vigorous reactions or release of toxic gases. |
| Environmental | Assumed to be harmful to aquatic life. | Improper disposal leading to environmental contamination. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling 3-(Piperidin-1-ylsulfonyl)benzonitrile for any purpose, including disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[8] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[3][12] | To prevent skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.[13][14] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[9] | To protect eyes from dust particles and potential splashes. |
| Body Protection | A flame-retardant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a fume hood. If weighing outside a hood, a NIOSH-approved respirator may be necessary. | To prevent inhalation of fine dust particles. |
Step-by-Step Disposal Protocol
The disposal of 3-(Piperidin-1-ylsulfonyl)benzonitrile must be managed through your institution's hazardous waste program.[2][15] Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[1][11]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing papers, pipette tips, or absorbent pads from a spill cleanup, are considered contaminated hazardous waste.[1][8]
-
Collect these items in a dedicated, sealed plastic bag or container clearly marked as hazardous waste.[16]
-
-
Liquid Waste (Solutions):
Step 2: Container Management
Proper containerization is a critical aspect of regulatory compliance and safety.
-
Compatibility: Ensure the waste container is made of a material that will not react with or be degraded by the waste.[11][17]
-
Condition: The container must be in good condition, free from leaks or damage, with a secure, screw-top lid.[11]
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[17]
Step 3: Labeling
All hazardous waste containers must be meticulously labeled to comply with EPA and institutional regulations.[2][18]
-
Use your institution's official hazardous waste tag.
-
Clearly write "Hazardous Waste."[2]
-
List the full chemical name: "3-(Piperidin-1-ylsulfonyl)benzonitrile." Do not use abbreviations.[2]
-
For mixtures, list all chemical components and their approximate percentages.[2]
-
Indicate the relevant hazard characteristics (e.g., Toxic, Irritant).
-
Fill in the accumulation start date, principal investigator's name, and laboratory location.[2]
Step 4: Temporary Storage
Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][18]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[18]
-
Segregation: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents.[11]
-
Containment: It is best practice to use secondary containment (e.g., a plastic tub) to catch any potential leaks.[15]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[11]
Step 5: Final Disposal
-
Contact EHS: Once the waste container is full or ready for pickup, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Recommended Disposal Method: The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[1][18] This process ensures the complete destruction of the hazardous compound, preventing its release into the environment.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 3-(Piperidin-1-ylsulfonyl)benzonitrile.
Caption: Disposal workflow for 3-(Piperidin-1-ylsulfonyl)benzonitrile.
References
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
International Enviroguard. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
SUNX. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]
-
University of Bath. (n.d.). Feasibility of Chemical Recycling of Single-Use Nitrile Gloves. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
University of Houston. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Dystian.com. (2022, July 18). How to dispose of nitrile gloves? Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet - Piperidine. Retrieved from [Link]
-
Zhou, T., et al. (2025). Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands: Importance and action mechanism of plants. Journal of Environmental Management, 383, 125520. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary - Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet - Piperidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.ca [fishersci.ca]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. earthsafeppe.com [earthsafeppe.com]
- 13. gloves.com [gloves.com]
- 14. gloves.com [gloves.com]
- 15. danielshealth.com [danielshealth.com]
- 16. philasd.org [philasd.org]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
